5-Fluorobenzo-[2,1,3]-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZHAYNBUMVVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371953 | |
| Record name | 5-Fluorobenzo-[2,1,3]-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17821-75-9 | |
| Record name | 5-Fluorobenzo-[2,1,3]-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17821-75-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Fluorobenzo[c]thiadiazole: A Comprehensive Technical Guide
5-Fluorobenzo[c][1][2][3]thiadiazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorobenzo[c][1][2][3]thiadiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom into the benzothiadiazole scaffold can profoundly influence its physicochemical and biological properties, leading to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. This document provides an in-depth overview of the fundamental properties of 5-fluorobenzo[c][1][2][3]thiadiazole, including its chemical and physical characteristics, spectroscopic data, potential biological activities, and relevant experimental protocols.
Core Properties
5-Fluorobenzo[c][1][2][3]thiadiazole, with the CAS number 17821-75-9, is a solid, often appearing as a pale yellow to light brown substance. It is generally soluble in organic solvents. The presence of the fluorine atom and the thiadiazole ring are key to its chemical reactivity and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of 5-fluorobenzo[c][1][2][3]thiadiazole is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃FN₂S | [4] |
| Molecular Weight | 154.16 g/mol | [4] |
| Appearance | Pale yellow to light brown solid | [4] |
| Boiling Point | 96 °C at 15 mmHg | [1] |
| CAS Number | 17821-75-9 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 5-fluorobenzo[c][1][2][3]thiadiazole. While specific spectra are not publicly available in all databases, typical spectral characteristics can be inferred from the analysis of the parent compound, 2,1,3-benzothiadiazole, and related fluorinated derivatives.
Table 2: Expected Spectroscopic Data for 5-Fluorobenzo[c][1][2][3]thiadiazole
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling. Chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and the thiadiazole ring. |
| ¹³C NMR | Aromatic carbon signals will show splitting due to carbon-fluorine coupling. The carbon atom directly bonded to fluorine will exhibit a large coupling constant. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom. |
| Infrared (IR) | Characteristic absorption bands for C-F stretching, aromatic C-H stretching, and C=N and C=C stretching of the heterocyclic and benzene rings are expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (154.16). Fragmentation patterns would be indicative of the benzothiadiazole core. |
Synthesis
Proposed Synthetic Pathway
A potential synthetic route to 5-fluorobenzo[c][1][2][3]thiadiazole could start from 4-fluoro-1,2-phenylenediamine. This precursor would then undergo a cyclization reaction with a reagent such as thionyl chloride (SOCl₂) or N-sulfinylaniline to form the thiadiazole ring.
Caption: Proposed synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole.
General Experimental Protocol for Benzothiadiazole Synthesis
The following is a general protocol that could be adapted for the synthesis of 5-fluorobenzo[c][1][2][3]thiadiazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Slowly add a solution of thionyl chloride in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Biological Activity and Potential Applications
The benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom is a common strategy in drug design to improve a molecule's pharmacological profile.
Anticancer and Antimicrobial Potential
Fluorinated benzothiazoles and related heterocyclic compounds have demonstrated significant potential as anticancer and antimicrobial agents.[2] The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. It can also block metabolic pathways, increasing the compound's half-life in the body. While specific studies on the cytotoxicity of 5-fluorobenzo[c][1][2][3]thiadiazole are limited, it is a promising candidate for investigation in these areas.
Signaling Pathways
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. Some derivatives have been found to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway. The inhibition of this pathway can lead to a downstream cascade of events culminating in programmed cell death.
Caption: Potential inhibition of the PI3K/AKT signaling pathway.
Applications in Materials Science
Beyond its biological potential, 5-fluorobenzo[c][1][2][3]thiadiazole is also a valuable building block in materials science, particularly in the development of photoelectric materials for applications such as Organic Light-Emitting Diodes (OLEDs).
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-fluorobenzo[c][1][2][3]thiadiazole in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
5-Fluorobenzo[c][1][2][3]thiadiazole is a versatile molecule with significant potential in both medicinal chemistry and materials science. Its unique electronic and physicochemical properties, imparted by the fluorine atom and the benzothiadiazole core, make it a compelling candidate for further investigation. Future research should focus on developing efficient and scalable synthetic routes, conducting comprehensive biological evaluations to elucidate its mechanism of action and identify potential therapeutic targets, and exploring its applications in advanced materials.
An In-depth Technical Guide to 5-Fluorobenzo[c]thiadiazole (CAS Number: 17821-75-9)
An In-depth Technical Guide to 5-Fluorobenzo[c][1][2][3]thiadiazole (CAS Number: 17821-75-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorobenzo[c][1][2][3]thiadiazole, with CAS number 17821-75-9, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile benzothiadiazole scaffold, it holds potential as a key building block in the development of novel therapeutic agents and advanced organic electronic materials. The incorporation of a fluorine atom can modulate the molecule's physicochemical properties, such as metabolic stability and bioavailability, making it an attractive moiety for drug design.[2][4][5] This technical guide provides a comprehensive overview of the available data on 5-Fluorobenzo[c][1][2][3]thiadiazole, including its chemical properties, plausible synthetic routes, predicted spectroscopic data, and potential applications based on the activities of related compounds.
Chemical and Physical Properties
5-Fluorobenzo[c][1][2][3]thiadiazole is a solid, typically appearing as a white to off-white or pale yellow to light brown substance.[2][6] Its core structure consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a fluorine atom substituted at the 5-position of the benzo moiety. This compound is generally soluble in organic solvents.[2]
| Property | Value | Reference(s) |
| CAS Number | 17821-75-9 | [7] |
| Molecular Formula | C₆H₃FN₂S | [7] |
| Molecular Weight | 154.16 g/mol | [7] |
| Appearance | White to off-white solid | [6][7] |
| Boiling Point | 96°C at 15 mmHg | [8] |
| Density (Predicted) | 1.486 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | -0.59 ± 0.36 | [8] |
| Purity (Commercially Available) | Typically ≥ 97% | [6] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole is not widely published in readily available literature, a plausible synthetic route can be devised based on established methods for analogous benzothiadiazoles. A common and effective method involves the reaction of an appropriately substituted o-phenylenediamine with a sulfur-containing reagent.
Proposed Synthetic Pathway
A likely precursor for the synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole is 4-fluoro-1,2-phenylenediamine. The cyclization to form the thiadiazole ring can be achieved using various reagents, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).[9]
Caption: Proposed synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar benzothiadiazole derivatives and should be optimized for the specific synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine in an appropriate anhydrous solvent (e.g., toluene or xylene).
-
Reagent Addition: Slowly add thionyl chloride or sulfur monochloride to the solution at room temperature. The reaction is typically exothermic and may require cooling.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water or a mild base.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atom.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the six carbon atoms of the benzo-fused ring, with the carbon atom directly bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 160 |
FT-IR Spectroscopy
The FT-IR spectrum is expected to display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the thiadiazole ring.
| Predicted FT-IR Data | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch | 1000 - 1400 |
| Thiadiazole Ring Vibrations | Various bands in the fingerprint region |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as N₂, S, or HCN.[15][17]
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ | 154.0 |
Potential Applications in Drug Discovery
While no specific biological activity data for 5-Fluorobenzo[c][1][2][3]thiadiazole has been found, the benzothiadiazole scaffold is a well-established pharmacophore with a wide range of biological activities.[18][19] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5]
As SHP2 Inhibitors for Cancer Therapy
Derivatives of benzo[c][1][2][3]thiadiazole have been identified as potent inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase.[3][20] These inhibitors act allosterically, affecting downstream signaling pathways such as the RAS/RAF/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.
Caption: Benzothiadiazole derivatives as SHP2 inhibitors.
As Antimicrobial Agents
The benzothiazole and thiadiazole cores are present in numerous compounds with demonstrated antimicrobial activity.[21][22][23] These compounds can target essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, and cell division.[10]
Caption: Potential antimicrobial mechanisms of benzothiadiazoles.
Potential Applications in Materials Science
Fluorinated benzothiadiazoles are valuable building blocks in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronic devices.[1][3] The electron-deficient nature of the benzothiadiazole unit, enhanced by fluorination, makes it an excellent acceptor moiety.
Organic Solar Cells (OSCs)
In OSCs, these polymers can serve as the electron donor or acceptor material in the active layer. The fluorination helps to lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) of the device.[3]
Caption: Workflow for using 5-fluorobenzothiadiazole in OSCs.
Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of materials derived from 5-Fluorobenzo[c][1][2][3]thiadiazole can also be harnessed in the emissive or charge-transport layers of OLEDs, potentially leading to more efficient and stable devices.[6]
Conclusion
5-Fluorobenzo[c][1][2][3]thiadiazole is a promising heterocyclic building block with significant potential in both drug discovery and materials science. While specific experimental data for this compound is limited in the public domain, the well-documented properties and applications of the broader benzothiadiazole class of compounds provide a strong foundation for future research. The strategic placement of the fluorine atom is expected to confer advantageous properties, making this molecule a valuable target for further synthesis, characterization, and evaluation in a variety of applications. Further research is warranted to fully elucidate its specific biological activities and material properties.
References
- 1. nbinno.com [nbinno.com]
- 2. New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. 5-FLUOROBENZO-[2,1,3]-THIADIAZOLE | 17821-75-9 [chemicalbook.com]
- 8. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization and biological evaluation of new thiadiazole derivatives: Antibacterial, antifungal, antiox… [ouci.dntb.gov.ua]
- 21. sarcouncil.com [sarcouncil.com]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure and Properties of 5-Fluorobenzothiadiazole
Executive Summary
5-Fluorobenzothiadiazole (5-FBT) is a fluorinated heterocyclic compound of significant interest in materials science and medicinal chemistry. The introduction of a fluorine atom to the benzothiadiazole scaffold profoundly influences its electronic properties, making it a valuable building block for photoelectric materials and a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the molecular structure of 5-FBT, including its physicochemical properties, spectroscopic data, and a plausible synthetic pathway. Furthermore, it explores its applications, particularly its role as an intermediate in the synthesis of organic semiconductors and its potential in drug discovery, leveraging the known biological activities of related fluorinated heterocycles.
Molecular Structure and Physicochemical Properties
5-Fluorobenzothiadiazole, specifically 5-Fluoro-2,1,3-benzothiadiazole, is an aromatic compound where a benzene ring is fused to a thiadiazole ring, with a fluorine atom substituted at the 5-position. The fluorine atom's high electronegativity significantly impacts the molecule's electron distribution, stability, and intermolecular interactions.
Caption: 2D structure of 5-Fluorobenzothiadiazole.
Table 1: Physicochemical Properties of 5-Fluorobenzothiadiazole
| Property | Value | Reference |
| CAS Number | 17821-75-9 | [1] |
| Molecular Formula | C₆H₃FN₂S | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥97% | [1] |
| Canonical SMILES | C1=CC2=NSN=C2C(=C1)F | |
| InChI Key | ZJMACHNRLXPLSO-UHFFFAOYSA-N |
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for 5-Fluorobenzothiadiazole is not widely published in peer-reviewed literature. The following tables provide expected characteristic values based on the analysis of benzothiadiazole and related fluorinated aromatic structures.[2][3][4][5]
Table 2: Predicted Spectroscopic Data for 5-Fluorobenzothiadiazole
| Spectroscopy Type | Characteristic Peaks / Signals |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the δ 7.0-8.5 ppm range. The fluorine substitution would induce further splitting (H-F coupling). |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon directly bonded to the fluorine atom (C5) would show a large coupling constant (¹JCF ≈ 240-260 Hz) and a significant downfield shift. The ortho (C4, C6) and para (C7a) carbons would also show smaller C-F couplings. |
| ¹⁹F NMR | A single resonance is expected, likely in the range of δ -100 to -120 ppm (relative to CFCl₃), typical for an aryl fluoride. |
| IR Spectroscopy | C=C and C=N stretching (aromatic/heterocyclic rings): ~1600-1450 cm⁻¹. C-F stretching: ~1250-1100 cm⁻¹. C-H stretching (aromatic): ~3100-3000 cm⁻¹. Aromatic C-H bending ("oop"): ~900-675 cm⁻¹, with the pattern depending on the substitution.[3][4] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 154. Key fragmentation patterns would likely involve the loss of N₂, S, or HCN, which are characteristic of the benzothiadiazole ring system. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₃FN₂S.[6][7][8] |
Experimental Protocols
General Synthetic Approach
Caption: Generalized workflow for the synthesis of 5-FBT.
Methodology:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-1,2-phenylenediamine in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a cyclizing agent, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂), dropwise while maintaining a low temperature. An organic base (e.g., pyridine or triethylamine) may be required to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and quench by carefully pouring it over ice or into a cold aqueous solution (e.g., sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Characterization Protocol
The identity and purity of the synthesized 5-Fluorobenzothiadiazole would be confirmed using the spectroscopic methods outlined in Section 3.0.
-
NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H, ¹³C, and ¹⁹F NMR analysis.[11][12]
-
IR Spectroscopy: Obtain the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[13][14]
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, employing techniques like Electrospray Ionization (ESI) or Electron Impact (EI), to confirm the molecular weight.[2][15]
Applications in Research and Development
The unique electronic properties conferred by the fluorine atom and the thiadiazole ring make 5-FBT a versatile building block in both materials science and drug discovery.
Photoelectric Materials
5-FBT serves as a key intermediate in the synthesis of organic semiconductors.[1] The electron-withdrawing nature of both the fluorine atom and the benzothiadiazole core makes it an excellent component for creating "push-pull" type polymers used in:
-
Organic Light-Emitting Diodes (OLEDs): Used to create materials that improve charge transport, light emission efficiency, and device stability.
-
Organic Photovoltaics (OPVs): Incorporated into light-absorbing or charge-transporting layers to enhance solar energy conversion.[16]
Drug Discovery and Medicinal Chemistry
The benzothiadiazole scaffold is a known "privileged structure" in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, membrane permeability, and binding affinity.[17][18] While specific pathways for 5-FBT are not defined, it serves as a scaffold for developing molecules with a range of potential therapeutic activities.[17][19][20]
Caption: Role of 5-FBT as a scaffold in drug discovery.
Fluorinated benzothiadiazoles and related benzothiazoles have shown promise in several areas:
-
Anticancer Activity: Derivatives have displayed potent antiproliferative activity against various human cancer cell lines.[17][20]
-
Antimicrobial Activity: The scaffold is a component in molecules designed to combat multidrug-resistant bacteria.[17][18]
-
Enzyme Inhibition: The core structure can be modified to target specific enzymes involved in disease pathways.[21]
References
- 1. nbinno.com [nbinno.com]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmrc.caltech.edu [mmrc.caltech.edu]
- 15. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 5-Fluorobenzothiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a powerful strategy in materials science and drug discovery, profoundly influencing their electronic and physicochemical properties. 5-Fluorobenzo[c][1][2][3]thiadiazole (5-FBT) is a key heterocyclic building block that leverages the unique properties of fluorine to create advanced materials for organic electronics and potential pharmacophores. This technical guide provides an in-depth exploration of the core electronic properties of 5-FBT and its derivatives, detailing the experimental and computational methodologies used for their characterization and providing a foundational understanding for their application in next-generation technologies.
Core Electronic Properties: A Comparative Overview
The electronic characteristics of benzothiadiazole derivatives are highly tunable through chemical modification. The strong electron-withdrawing nature of the benzothiadiazole core, further enhanced by fluorination, leads to low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a critical attribute for applications in organic electronics, as it facilitates efficient charge injection and transport.
Below is a summary of key electronic and photophysical parameters for a series of fluorinated benzothiadiazole-based molecules, providing a comparative landscape of their properties.
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| PDTBDT-0F-BTs | -5.25 | -3.45 | 1.80 | 1.74 | 670 (film) | - |
| PDTBDT-2F-BTs | -5.35 | -3.50 | 1.85 | 1.78 | 654 (film) | - |
| PDTBDT-6F-FBTs | -5.52 | -3.55 | 1.97 | 1.88 | 640 (film) | - |
| PNTz4TF2 | -5.60 | -3.65 | 1.95 | 1.85 | 670 (film) | - |
| PNTz4TF4 | -5.72 | -3.70 | 2.02 | 1.93 | 642 (film) | - |
| Derivative 3a (Donor: 4-methoxyphenylamine) | - | - | - | - | 418 (THF) | 544 (THF) |
| Derivative 3m (Donor: N,N-diphenylamine) | - | - | - | - | 486 (THF) | 672 (THF) |
Note: Data for polymers (PDTBDT and PNTz4T series) are based on thin-film measurements.[4][5] Data for derivatives 3a and 3m are from solution-phase measurements in THF.[2][6] The HOMO and LUMO levels for the polymers were determined by cyclic voltammetry. The optical band gap is typically determined from the onset of the absorption spectrum.
Experimental Protocols
The characterization of the electronic properties of 5-Fluorobenzothiadiazole and its derivatives relies on a combination of electrochemical and spectroscopic techniques, often complemented by computational modeling.
Synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole
The synthesis of the 5-Fluorobenzothiadiazole core generally follows a well-established procedure for benzothiadiazoles, involving the cyclization of a corresponding ortho-phenylenediamine. The following is a representative protocol adapted for the synthesis of 5-FBT.
Materials and Reagents:
-
4-Fluoro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-1,2-phenylenediamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride in anhydrous DCM dropwise to the stirred solution.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 2 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 5-Fluorobenzo[c][1][2][3]thiadiazole.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Experimental Setup:
-
Electrochemical Cell: A three-electrode cell containing the analyte dissolved in a suitable solvent with a supporting electrolyte.
-
Working Electrode: Typically a glassy carbon or platinum electrode.
-
Reference Electrode: A standard reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or graphite rod.
-
Potentiostat: An electronic instrument that controls the voltage difference between the working and reference electrodes.
Procedure:
-
Prepare a solution of the 5-FBT derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back again at a set scan rate (e.g., 50-100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of molecules, including their light absorption and emission characteristics.
Experimental Setup:
-
UV-Vis Spectrophotometer: An instrument that measures the absorbance of light by a sample as a function of wavelength.
-
Fluorometer: An instrument that measures the fluorescence emission of a sample after excitation at a specific wavelength.
-
Cuvettes: Quartz cuvettes for holding the sample solutions.
Procedure:
-
Prepare dilute solutions of the 5-FBT derivative in a spectroscopic grade solvent (e.g., chloroform, THF).
-
For UV-Vis measurements, place a cuvette with the pure solvent (blank) in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and record the absorption spectrum. The wavelength of maximum absorption (λ_abs) is a key parameter.
-
The optical band gap can be estimated from the onset of the absorption edge using the equation: E_g_opt (eV) = 1240 / λ_onset (nm).
-
For fluorescence measurements, excite the sample at its λ_abs in the fluorometer and record the emission spectrum. The wavelength of maximum emission (λ_em) is determined.
-
The Stokes shift, the difference in energy between the absorption and emission maxima, provides insight into the structural relaxation in the excited state.
Computational Chemistry (Density Functional Theory)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.
Procedure:
-
The 3D structure of the 5-FBT molecule is built using molecular modeling software.
-
The geometry of the molecule is optimized to find its lowest energy conformation using a specific functional and basis set (e.g., B3LYP/6-31G*).[1]
-
Once the geometry is optimized, the energies of the HOMO and LUMO, as well as the total electronic energy, are calculated.
-
The theoretical absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and compare them with experimental UV-Vis spectra.
Visualizing Workflows and Relationships
The following diagrams illustrate the general workflow for characterizing the electronic properties of 5-Fluorobenzothiadiazole and the key relationships influencing these properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Photophysical Landscape of 5-Fluorobenzothiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced functional materials and therapeutic agents. Its inherent electron-accepting nature and the ability to fine-tune its photophysical and biological properties through substitution make BTD derivatives highly valuable in materials science, bioimaging, and drug discovery. This technical guide focuses on the core photophysical properties of 5-Fluorobenzothiadiazole and its analogues, providing a comprehensive overview for researchers and professionals in the field.
While specific quantitative photophysical data for 5-Fluorobenzothiadiazole is not extensively documented in publicly available literature, this guide presents a detailed analysis of closely related 5-substituted and other benzothiadiazole derivatives. This comparative data provides valuable insights into the expected photophysical behavior of 5-Fluorobenzothiadiazole.
Core Photophysical Properties of Benzothiadiazole Derivatives
The photophysical characteristics of benzothiadiazole derivatives are governed by their molecular structure, particularly the nature and position of substituents on the BTD core. These modifications influence the intramolecular charge transfer (ICT) from a donor to the acceptor BTD core, which in turn dictates the absorption and emission properties of the molecule.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for a selection of benzothiadiazole derivatives, offering a comparative landscape for understanding the properties of 5-Fluorobenzothiadiazole.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |
| 4-Amino-2,1,3-benzothiadiazole | Toluene | 430 | 538 | - | - |
| 4-Amino-5-chloro-2,1,3-benzothiadiazole | Toluene | 438 | 560 | - | - |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Chloroform | 345 | 550 | - | - |
| 4-Bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | - | - | - | - | 9000 |
| 5-Amino-2,1,3-benzothiadiazole Derivative 1 | Dichloromethane | 412 | 525 | 0.35 | - |
| 5-Amino-2,1,3-benzothiadiazole Derivative 2 | Dichloromethane | 415 | 530 | 0.42 | - |
Note: The data presented is a compilation from various research articles and serves as a representative overview. The exact values can vary based on experimental conditions.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is crucial for the development and application of benzothiadiazole derivatives. The following sections detail the standardized experimental protocols for key photophysical measurements.
UV-Vis Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which a molecule absorbs light and for calculating its molar absorptivity (ε).
Methodology:
-
Solution Preparation: Prepare a stock solution of the benzothiadiazole derivative in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) of known concentration. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the wavelength of maximum absorption (λ_max).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.
-
Sample Measurement: Record the absorption spectra of the prepared solutions in the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Determine the λ_max from the absorption spectra. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_F,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Caption: Quantum Yield Determination Workflow.
Excited-State Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the excited-state lifetime of a fluorescent molecule.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the benzothiadiazole derivative in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the fluorescence decay profile by measuring the time difference between the laser pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution of the measured decay using the IRF is performed using fitting software to obtain the excited-state lifetime (τ). The decay is often fitted to a single or multi-exponential function.
Caption: TCSPC Lifetime Measurement Workflow.
Signaling Pathway Modulation by Benzothiadiazole Derivatives
Beyond their use as fluorescent probes, benzothiadiazole derivatives have shown significant potential in drug development, particularly in oncology. Their mechanism of action can involve the modulation of key cellular signaling pathways. For instance, the benzothiazole-2-thiol derivative, SKLB-163, has been shown to exhibit potent anticancer activity by affecting the RhoGDI/JNK-1 signaling pathway.[1]
The proposed mechanism involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI), which in turn leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] JNK activation is known to play a crucial role in the regulation of apoptosis (programmed cell death) and proliferation.[1] The activation of this pathway by SKLB-163 ultimately contributes to increased apoptosis and inhibited proliferation in cancer cells.[1]
Caption: Benzothiadiazole Derivative Signaling.
References
5-Fluorobenzo[c]thiadiazole: A Technical Guide to Solubility and Stability
5-Fluorobenzo[c][1][2][3]thiadiazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of 5-Fluorobenzo[c][1][2][3]thiadiazole. While specific quantitative data for this compound is limited in publicly accessible literature, this document consolidates qualitative information, general trends observed for related fluorinated benzothiadiazole derivatives, and standard experimental protocols to guide researchers in their work.
Core Concepts: The Influence of Fluorine on Benzothiadiazole Properties
The introduction of a fluorine atom to the benzothiadiazole core significantly influences its physicochemical properties. Fluorination is a common strategy in medicinal chemistry and materials science to modulate characteristics such as metabolic stability, membrane permeability, and electronic properties.[4] In the context of benzothiadiazole derivatives, fluorination generally leads to:
-
Enhanced Thermal Stability: Fluorinated benzothiadiazoles often exhibit improved stability at elevated temperatures.
-
Modified Intermolecular Interactions: The high electronegativity of fluorine can alter crystal packing and intermolecular forces, which in turn affects solubility and material morphology.
-
Tuning of Electronic Properties: Fluorination can effectively lower both the HOMO and LUMO energy levels, which is a key consideration in the design of organic electronic materials.[5]
Solubility Profile of 5-Fluorobenzo[c][1][2][3]thiadiazole
Table 1: Qualitative Solubility of 5-Fluorobenzo[c][1][2][3]thiadiazole
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Remarks |
| Non-polar Aprotic | Hexane, Toluene, Chloroform, Dichloromethane | Likely Soluble | The aromatic benzothiadiazole core contributes to solubility in organic solvents. These are common solvents for synthesis and purification of similar compounds. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Likely Soluble | These solvents are often used in reactions involving benzothiadiazole derivatives, suggesting at least moderate solubility. |
| Polar Protic | Water, Ethanol, Methanol | Likely Insoluble to Sparingly Soluble | The molecule is largely non-polar. While the nitrogen and sulfur atoms can participate in hydrogen bonding, the overall hydrophobic character is expected to limit aqueous solubility. Fluorine substitution can sometimes slightly increase aqueous solubility.[4] |
Experimental Protocol for Solubility Determination
A standard laboratory procedure for determining the qualitative and semi-quantitative solubility of an organic compound is outlined below.
Stability of 5-Fluorobenzo[c][1][2][3]thiadiazole
The stability of 5-Fluorobenzo[c][1][2][3]thiadiazole is a critical parameter for its storage, handling, and application. While specific degradation pathways have not been detailed in the literature, general stability considerations for benzothiadiazole derivatives apply.
Table 2: Stability Profile and Considerations
| Condition | Expected Stability | Potential Degradation Pathways | Recommended Handling & Storage |
| Thermal | Likely high | Decomposition at elevated temperatures. Fluorination often enhances thermal stability. | Store at controlled room temperature, away from direct heat sources. |
| Photochemical | Potentially sensitive | Aromatic heterocyclic compounds can be susceptible to photodegradation. | Store in amber vials or in the dark to protect from light. |
| Acidic/Basic | Generally stable | The thiadiazole ring is aromatic and relatively stable, but strong acids or bases could potentially lead to ring-opening or other reactions. | Avoid exposure to strong acids and bases unless required for a specific chemical transformation. |
| Oxidative | Moderately stable | While the ring is electron-deficient, strong oxidizing agents could potentially react with the sulfur atom. | Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. |
Experimental Protocol for Stability Assessment
A typical protocol for assessing the stability of a small organic molecule involves subjecting it to various stress conditions and monitoring for degradation over time.
Spectroscopic Data for 5-Fluorobenzothiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluorobenzothiadiazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 5-Fluorobenzothiadiazole. This data is based on the analysis of closely related fluorinated benzothiadiazole derivatives and general principles of spectroscopy. Specific experimental data for 5-Fluorobenzothiadiazole is anticipated to be available in the supplementary information of specialized research articles, such as "Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications"[1].
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.8 - 8.2 | dd | ~8.5, ~5.0 | H-4 |
| 7.2 - 7.5 | ddd | ~8.5, ~7.5, ~1.0 | H-6 |
| 7.0 - 7.2 | dd | ~9.0, ~2.5 | H-7 |
Note: Predicted values are based on the analysis of similar aromatic systems. The exact chemical shifts and coupling constants will be influenced by the solvent and experimental conditions.
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| 160 - 165 (d, 1JCF ≈ 250 Hz) | C-5 |
| 150 - 155 | C-7a |
| 145 - 150 | C-3a |
| 120 - 125 (d, 3JCF ≈ 5-10 Hz) | C-4 |
| 115 - 120 (d, 2JCF ≈ 20-25 Hz) | C-6 |
| 110 - 115 (d, 4JCF ≈ 1-3 Hz) | C-7 |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. The other carbons in the fluorinated ring will also show smaller couplings to fluorine.
Table 3: 19F NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity |
| -110 to -120 | m |
Note: 19F NMR chemical shifts are typically referenced to CFCl3. The multiplicity will depend on the coupling with neighboring protons.
Table 4: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1250 - 1150 | Strong | C-F stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Note: The fingerprint region (below 1500 cm-1) will contain a complex pattern of absorptions unique to the molecule.
Table 5: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 154 | 100 | [M]+• (Molecular Ion) |
| 127 | Moderate | [M - HCN]+• |
| 108 | Moderate | [M - NS]+• |
Note: Fragmentation patterns are predicted based on typical behavior of aromatic and sulfur-nitrogen heterocyclic compounds under electron ionization.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 5-Fluorobenzothiadiazole.
Materials:
-
5-Fluorobenzothiadiazole sample (5-20 mg for 1H NMR, 20-50 mg for 13C NMR)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube (5 mm diameter)
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh the 5-Fluorobenzothiadiazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
-
Acquisition:
-
For 1H NMR , a standard pulse sequence is used. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
For 13C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of 13C.
-
For 19F NMR , a specific probe tuned to the fluorine frequency is used. 1H decoupling may be applied to simplify the spectrum.
-
-
Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied.
-
Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-Fluorobenzothiadiazole.
Materials:
-
5-Fluorobenzothiadiazole sample (solid)
-
Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., CH2Cl2)
-
Agate mortar and pestle
-
Pellet press or salt plates (e.g., NaCl or KBr)
-
FTIR Spectrometer
Procedure (Solid Sample - KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the 5-Fluorobenzothiadiazole sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder into a pellet press die and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Fluorobenzothiadiazole.
Materials:
-
5-Fluorobenzothiadiazole sample
-
Volatile solvent (if necessary for sample introduction)
-
Mass Spectrometer with an Electron Ionization (EI) source
Procedure (Electron Ionization - Direct Insertion Probe):
-
Sample Preparation: Place a small amount of the solid sample into a capillary tube.
-
Sample Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer. The probe is then inserted into the ion source, where the sample is heated and vaporized under high vacuum.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+•), and to fragment into smaller charged ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Analysis: The peak with the highest m/z value generally corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Fluorobenzothiadiazole.
References
5-Fluorobenzo[c]thiadiazole: A Technical Guide for Drug Discovery Professionals
5-Fluorobenzo[c][1][2][3]thiadiazole: A Technical Guide for Drug Discovery Professionals
An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Heterocyclic Scaffold
The fluorinated benzothiadiazole core, and specifically 5-Fluorobenzo[c][1][2][3]thiadiazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Possessing a unique arrangement of sulfur and nitrogen atoms within a fused ring system, these molecules exhibit a range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available literature on 5-Fluorobenzo[c][1][2][3]thiadiazole and its derivatives, with a focus on their synthesis, biological evaluation, and potential mechanisms of action.
Synthesis and Physicochemical Properties
The synthesis of benzo[c][1][2][3]thiadiazoles typically involves the cyclization of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent. While specific experimental details for the synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from established methods for related compounds.
A plausible synthetic workflow for 5-Fluorobenzo[c][1][2][3]thiadiazole is outlined below:
Caption: General synthetic workflow for 5-Fluorobenzo[c][1][2][3]thiadiazole.
Experimental Protocols
General Procedure for the Synthesis of Benzo[c][1][2][3]thiadiazoles:
A common method for the synthesis of the benzo[c][1][2][3]thiadiazole ring system involves the reaction of an ortho-phenylenediamine with thionyl chloride. The following is a generalized protocol based on literature precedents for similar compounds:
-
Reaction Setup: To a solution of the appropriately substituted ortho-phenylenediamine in an inert solvent (e.g., anhydrous toluene or dichloromethane), thionyl chloride is added dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed under reduced pressure.
-
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure benzo[c][1][2][3]thiadiazole derivative.
Note: This is a generalized protocol and the specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for the synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole.
Physicochemical and Spectral Data
| Property | Data for 5-Fluorobenzo[c][1][2][3]thiadiazole | Data for Related Derivatives |
| Molecular Formula | C₆H₃FN₂S | - |
| Molecular Weight | 154.17 g/mol | - |
| CAS Number | 17821-75-9 | - |
| Melting Point | Not reported | 2,1,3-Benzothiadiazole: 43.5 °C[4] |
| Boiling Point | Not reported | 2,1,3-Benzothiadiazole: 206 °C[4] |
| ¹H NMR | Spectral data available from suppliers | 1,2,5-Thiadiazole ring hydrogens: δ 8.61[4] |
| ¹³C NMR | Spectral data available from suppliers | 1,2,5-Thiadiazole C3 and C4: δ 151.6[4] |
Biological Activities and Therapeutic Potential
Thiadiazole derivatives are recognized for their wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5][6] The introduction of a fluorine atom can often enhance the biological activity of a molecule due to its unique electronic properties.[7]
Anticancer Activity and Mechanism of Action
Several benzo[c][1][2][3]thiadiazole derivatives have demonstrated potent anticancer activity.[8][9] One of the key molecular targets identified for this class of compounds is the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the Ras-MAPK pathway, which is frequently dysregulated in cancer.[2]
SHP2 Signaling Pathway and Inhibition:
SHP2 acts as a critical node in signal transduction, relaying signals from receptor tyrosine kinases (RTKs) to downstream effectors like Ras and the MAPK cascade.[1][10] Inhibition of SHP2 can disrupt these oncogenic signaling pathways, leading to reduced cell proliferation and tumor growth.[2]
Caption: The SHP2-mediated RAS-MAPK signaling pathway and the potential inhibitory action of 5-Fluorobenzo[c][1][2][3]thiadiazole.
Quantitative Data on Anticancer Activity of Related Thiadiazole Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 1,2,4-Thiadiazole derivatives | Human Myeloid Leukemia (HL-60, U937) | 0.24 - 1.72 | [8] |
| Anthra[2,1-c][1][2][3]thiadiazole-6,11-dione | Leukemia, Melanoma, Ovarian, Breast, Prostate Cancer | 0.16 - 7.71 | [8] |
| 4-(isopropylthio)anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Leukemia, Prostate Cancer | 0.18 - 1.45 | [8] |
| 5-Fluoro benzothiazole derivative | Human Breast Cancer (MCF-7, MDA MB 468), Human Colon Carcinoma (HCT-116, HT-29) | 0.08 - 0.41 | [7] |
| Fluorinated pyrazolylbenzimidazole hybrid | Lung (A549), Breast (MCF-7), Cervical (HeLa) | 0.95 - 1.57 | [7] |
Antimicrobial Activity
Thiadiazole-containing compounds have been extensively investigated for their antibacterial and antifungal properties.[11][12] The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
A standardized method to evaluate the antimicrobial activity of a compound is the agar well diffusion assay.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Plate Preparation: The microbial inoculum is uniformly spread over the surface of a sterile agar plate.
-
Well Creation: Wells of a defined diameter are aseptically punched into the agar.
-
Compound Application: A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Quantitative Data on Antimicrobial Activity of Related Thiadiazole Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,2,5-Thiadiazole derivative | Mycobacterium tuberculosis | 25.00 | [11] |
| 1,3,4-Thiadiazole derivatives | Bacillus subtilis | 1000 | [12] |
| 1,3,4-Thiadiazole derivatives | Escherichia coli | 1000 | [12] |
| Oxazolidinone with 1,3,4-thiadiazole ring | Enterococcus faecalis | 32 - 64 | [12] |
Conclusion and Future Directions
5-Fluorobenzo[c][1][2][3]thiadiazole and its derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The available literature, although not extensively focused on the 5-fluoro substituted core, suggests that this class of compounds warrants further investigation.
Future research should focus on:
-
The development and optimization of synthetic routes to 5-Fluorobenzo[c][1][2][3]thiadiazole to enable the synthesis of a wider range of analogues.
-
Comprehensive biological evaluation of 5-Fluorobenzo[c][1][2][3]thiadiazole against a panel of cancer cell lines and microbial strains to determine its specific activity profile.
-
Elucidation of the precise mechanism of action, including confirmation of its activity as an SHP2 inhibitor and exploration of other potential molecular targets.
-
Structure-activity relationship (SAR) studies to identify key structural features that contribute to the observed biological activity and to guide the design of more potent and selective compounds.
The insights provided in this technical guide serve as a foundation for researchers, scientists, and drug development professionals to explore the therapeutic potential of 5-Fluorobenzo[c][1][2][3]thiadiazole and to advance the development of novel drugs based on this versatile heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 11. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Enduring Legacy of Benzothiadiazole: A Technical Guide to its Discovery, History, and Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiadiazole core, a bicyclic heterocyclic system, has traversed a remarkable journey from its discovery in the 19th century to becoming a privileged scaffold in diverse scientific fields, including medicinal chemistry, materials science, and agricultural science. This technical guide provides a comprehensive overview of the history, synthesis, and multifaceted applications of benzothiadiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
A Chronicle of Discovery and Development
The story of benzothiadiazole begins in the late 1800s with the independent synthesis of its two fundamental isomers.
-
1,2,3-Benzothiadiazole: The first synthesis of this isomer was reported in 1887. It is readily prepared through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite.[1] This foundational reaction laid the groundwork for a class of compounds that would later find application as agricultural fungicides, such as acibenzolar-S-methyl.
-
2,1,3-Benzothiadiazole: Shortly after, in 1889, O. Hinsberg reported the first preparation of the 2,1,3-isomer.[2] The classic and still widely used method involves the reaction of o-phenylenediamine with thionyl chloride.[3] This isomer, often simply referred to as benzothiadiazole (BTD), has become particularly prominent in the field of materials science due to its inherent electron-accepting nature. Its crystal structure was determined in 1951, at which time it was commonly known by the name piazthiole.[3]
The 20th century saw the expansion of benzothiadiazole applications, most notably with the development of benzothiadiazide diuretics, such as Chlorothiazide, which revolutionized the treatment of hypertension. In recent decades, the unique photophysical properties of 2,1,3-benzothiadiazole derivatives have been harnessed in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3][4] The scaffold is now a cornerstone for creating donor-acceptor molecules with tunable electronic properties.
The following diagram illustrates the key milestones in the history of benzothiadiazole.
Quantitative Data on Benzothiadiazole Derivatives
The versatility of the benzothiadiazole scaffold is evident in the wide range of properties exhibited by its derivatives. The following tables summarize key quantitative data for derivatives used in medicinal chemistry and materials science.
Table 1: Anticancer Activity of Selected Benzothiadiazole Derivatives
| Compound / Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalimide-Benzothiazole (66) | HT-29 (Colon) | 3.72 ± 0.3 | |
| Naphthalimide-Benzothiazole (66) | A549 (Lung) | 4.074 ± 0.3 | |
| Naphthalimide-Benzothiazole (66) | MCF-7 (Breast) | 7.91 ± 0.4 | |
| Naphthalimide-Benzothiazole (67) | HT-29 (Colon) | 3.47 ± 0.2 | |
| Naphthalimide-Benzothiazole (67) | A549 (Lung) | 3.89 ± 0.3 | |
| Naphthalimide-Benzothiazole (67) | MCF-7 (Breast) | 5.08 ± 0.3 | |
| Indole-Semicarbazide-BTA (55) | HT-29 (Colon) | 0.024 | |
| Indole-Semicarbazide-BTA (55) | H460 (Lung) | 0.29 | |
| Indole-Semicarbazide-BTA (55) | A549 (Lung) | 0.84 | |
| Indole-Semicarbazide-BTA (55) | MDA-MB-231 (Breast) | 0.88 | |
| Isoxazole-Pyrimidine-BTA (34) | Colo205 (Colon) | 5.04 | |
| Isoxazole-Pyrimidine-BTA (34) | U937 (Lymphoma) | 13.9 |
Table 2: Photophysical Properties of Selected 2,1,3-Benzothiadiazole-Based Fluorophores
| Compound Structure | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| 4-amino-BTD (1) | Toluene | 410 | 536 | 126 | 0.70 | |
| 4-amino-BTD (1) | Dichloromethane | 428 | 585 | 157 | 0.53 | |
| 4-acetamido-BTD | Toluene | 362 | 487 | 125 | 0.05 | |
| 4-acetamido-BTD | Dichloromethane | 366 | 525 | 159 | 0.01 | |
| 4,7-dithien-2-yl-BTD | PMMA Matrix | - | - | - | 0.90 | |
| Ph2P(S)CH(Ph)NH-btd (3) | Toluene | - | 536 | - | ~1.00 | |
| Ph2P(S)CH(Ph)NH-btd (3) | Solid State | - | 538 | - | 0.93 |
Key Signaling Pathways and Workflows
Mechanism of Action: Benzothiadiazide Diuretics
Benzothiadiazide derivatives, such as chlorothiazide and hydrochlorothiazide, exert their diuretic and antihypertensive effects primarily by acting on the kidneys. They specifically target the distal convoluted tubule of the nephron.
The core mechanism involves the inhibition of the Na⁺/Cl⁻ symporter (co-transporter) located on the apical membrane of the tubule cells.[3] By blocking this transporter, benzothiadiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This retention of NaCl in the tubule increases the osmotic pressure, which in turn leads to increased water retention and excretion (diuresis). The resulting reduction in plasma volume contributes to a decrease in blood pressure.
General Workflow for Synthesis of BTD-based Materials
The development of novel benzothiadiazole derivatives for applications in organic electronics typically follows a structured workflow, from initial synthesis to final device characterization. This process involves coupling the electron-accepting BTD core with various electron-donating units to tune the material's properties.
Detailed Experimental Protocols
Historical Synthesis of 2,1,3-Benzothiadiazole (Hinsberg, 1889)
This protocol is based on the original 1889 report by O. Hinsberg, which marked the first synthesis of the 2,1,3-isomer.
Objective: To synthesize 2,1,3-Benzothiadiazole from o-phenylenediamine.
Reactants:
-
o-Phenylenediamine (Benzene-1,2-diamine)
-
Concentrated sulfurous acid (H₂SO₃) or sodium hydrogen sulfite (NaHSO₃)
Procedure:
-
A quantity of o-phenylenediamine is placed in a sealed glass tube.
-
An excess of concentrated sulfurous acid is added to the tube.
-
The tube is securely sealed to withstand pressure.
-
The sealed tube is heated for an extended period. Note: The original report lacks specific temperature and duration, but heating was a common practice for such reactions.
-
After cooling, the tube is carefully opened in a well-ventilated area.
-
The reaction mixture is treated with a base to neutralize the excess acid.
-
The product, 2,1,3-benzothiadiazole, is isolated from the mixture, likely through steam distillation or extraction with an organic solvent like ether, followed by evaporation of the solvent.
-
The resulting solid is purified by recrystallization.[2]
Modern Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol describes the synthesis of a key building block used extensively in materials science.
Objective: To synthesize 4,7-dibromo-2,1,3-benzothiadiazole via bromination.
Reactants & Reagents:
-
2,1,3-Benzothiadiazole
-
Hydrobromic acid (HBr, 48%)
-
Bromine (Br₂)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Ethanol
Procedure:
-
In a 100 mL two-necked round-bottom flask, place 2,1,3-benzothiadiazole (2.0 g, 14.69 mmol) and 5 mL of 48% HBr.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of Br₂ (1.5 mL, 29.4 mmol) in HBr through a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the mixture for 4 hours at room temperature.
-
Heat the mixture to reflux and maintain for 6 hours. An orange solid precipitate will form.
-
Cool the mixture to room temperature.
-
Add a sufficient amount of saturated NaHSO₃ solution to quench the excess bromine.
-
Filter the solid precipitate and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
Synthesis of Chlorothiazide
This protocol outlines the key steps for the synthesis of the landmark diuretic drug, Chlorothiazide.
Objective: To synthesize Chlorothiazide from 3-chloroaniline.
Reactants & Reagents:
-
3-Chloroaniline
-
Chlorosulfonic acid (ClSO₃H)
-
Ammonia (NH₃)
-
Formic acid (HCOOH)
Procedure:
-
Chlorosulfonation: React 3-chloroaniline with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces two sulfonyl chloride (-SO₂Cl) groups onto the aromatic ring, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride.[1]
-
Amination: Treat the resulting disulfonyl dichloride with aqueous ammonia. This step converts both sulfonyl chloride groups into sulfonamide (-SO₂NH₂) groups, forming 4-amino-6-chlorobenzene-1,3-disulfonamide.
-
Ring Closure (Cyclization): Heat the disulfonamide intermediate with formic acid. The formic acid acts as a source for the final carbon atom needed to close the heterocyclic ring. The amino group and the adjacent sulfonamide group condense to form the thiadiazine ring, yielding Chlorothiazide.[2]
-
Isolation and Purification: Cool the reaction mixture. The solid product precipitates and is isolated by filtration, washed (e.g., with acetone), and dried.
Conclusion
From its 19th-century origins as a novel heterocyclic system, the benzothiadiazole core has evolved into a remarkably versatile and powerful scaffold in modern science. Its derivatives have made profound impacts, from life-saving diuretics that manage hypertension to cutting-edge materials that enable next-generation electronics. The ease of functionalization and the tunable electronic nature of the benzothiadiazole ring ensure that its legacy will continue to expand, promising new innovations in medicine, materials, and beyond. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemistry of this enduring molecular framework.
References
Methodological & Application
Synthesis Protocol for 5-Fluorobenzothiadiazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Fluorobenzo[c][1][2]thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through the reaction of 4-fluoro-1,2-phenylenediamine with thionyl chloride. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, and characterization data for the final product.
Introduction
5-Fluorobenzothiadiazole is a fluorinated derivative of benzothiadiazole. The benzothiadiazole core is a prominent scaffold in the development of various therapeutic agents and functional organic materials. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability, binding affinity, and electronic characteristics. This protocol details a straightforward and common method for the preparation of 5-Fluorobenzothiadiazole.[3] The thiadiazole ring, in general, is known for its biological activity, and derivatives may exhibit a range of properties including antimicrobial, antifungal, or anticancer activities.[3]
Reaction Scheme
The synthesis of 5-Fluorobenzo[c][1][2]thiadiazole is accomplished by the cyclization of 4-fluoro-1,2-phenylenediamine with thionyl chloride.
Caption: Reaction scheme for the synthesis of 5-Fluorobenzothiadiazole.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-1,2-phenylenediamine | ≥98% | Commercial Supplier |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Commercial Supplier |
| Pyridine (optional, as solvent) | Anhydrous | Commercial Supplier |
| Dichloromethane (DCM) | Anhydrous | Commercial Supplier |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | |
| Anhydrous magnesium sulfate (MgSO₄) | ||
| Round-bottom flask | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Glassware for purification |
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or pyridine.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq.) to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the release of HCl gas.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford 5-Fluorobenzo[c][1][2]thiadiazole as a solid.
Characterization Data
| Property | Value |
| CAS Number | 17821-75-9 |
| Molecular Formula | C₆H₃FN₂S |
| Molecular Weight | 154.16 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 96°C at 15 mmHg |
| Density | 1.486 g/cm³ (Predicted) |
Note: Characterization data is based on commercially available information. It is recommended to perform independent analysis for verification.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-Fluorobenzothiadiazole.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates HCl gas, which is corrosive. Ensure the reaction setup is properly vented to a scrubber or fume hood.
-
Always add the reaction mixture to ice-water slowly during the quenching step to control the exothermic reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Fluorobenzo[c][1][2]thiadiazole. The described method is a reliable and common procedure for obtaining this valuable fluorinated heterocyclic compound. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized product.
References
Application Notes and Protocols for the Synthesis of 5-Fluorobenzo[c]thiadiazole
Application Notes and Protocols for the Synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-Fluorobenzo[c]thiadiazole, a key building block in the development of photoelectric materials and a potential scaffold in medicinal chemistry.
Introduction
5-Fluorobenzo[c]thiadiazole, also known as 5-Fluoro-2,1,3-benzothiadiazole, is a heterocyclic compound with significant interest in materials science and drug discovery. Its electron-deficient nature, enhanced by the fluorine atom, makes it a valuable component in the synthesis of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The benzothiadiazole core is also a recognized pharmacophore, suggesting potential applications in medicinal chemistry.
The synthesis of 5-Fluorobenzo[c]thiadiazole is most commonly achieved through the cyclization of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent. This protocol details a robust and widely applicable method for its preparation in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluorobenzo[c]thiadiazole is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 17821-75-9 |
| Molecular Formula | C₆H₃FN₂S |
| Molecular Weight | 154.17 g/mol |
| Appearance | Typically a solid |
| Purity | Often available at ≥97% |
(Data sourced from multiple chemical suppliers and databases)
Experimental Protocol: Synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole
This protocol is based on the general synthesis of substituted benzothiadiazoles via the cyclization of an ortho-phenylenediamine.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 4-Fluoro-1,2-phenylenediamine (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane under an inert atmosphere.
-
Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of thionyl chloride (SOCl₂) (approximately 1.1 to 1.5 equivalents) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material (4-Fluoro-1,2-phenylenediamine) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 5-Fluorobenzo[c]thiadiazole.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Fluorobenzo[c]thiadiazole.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key transformation in the synthesis.
Caption: The core cyclization reaction for forming the benzothiadiazole ring.
Application Notes and Protocols for the Purification of 5-Fluorobenzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Fluorobenzothiadiazole, a key heterocyclic moiety of interest in medicinal chemistry and materials science. The following methods describe industry-standard techniques for achieving high purity, which is critical for reliable downstream applications, including biological screening and device fabrication.
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying 5-Fluorobenzothiadiazole from crude reaction mixtures, separating it from unreacted starting materials, byproducts, and other impurities.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude 5-Fluorobenzothiadiazole
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small sample of the crude 5-Fluorobenzothiadiazole in a minimal amount of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using a solvent system of n-Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v).
-
Visualize the separated spots under a UV lamp to determine the retention factor (Rf) of the desired product and impurities. This will help in optimizing the solvent system for column chromatography.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase. Gently tap the column to remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 100% n-hexane or a low polarity n-hexane:ethyl acetate mixture) through the packed silica.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude 5-Fluorobenzothiadiazole in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent system, such as 100% n-hexane.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate if necessary (gradient elution), based on the TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Fraction Pooling and Solvent Removal:
-
Identify and pool the fractions containing the pure 5-Fluorobenzothiadiazole (single spot on TLC with the correct Rf).
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Illustrative Data for Column Chromatography
Please note: The following data is illustrative and may vary based on the specific experimental conditions and the impurity profile of the crude material.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient) |
| Initial Eluent | 100% n-Hexane |
| Final Eluent | 95:5 n-Hexane:Ethyl Acetate |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of 5-Fluorobenzothiadiazole via column chromatography.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.
Experimental Protocol: Recrystallization
Materials:
-
Crude 5-Fluorobenzothiadiazole
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude 5-Fluorobenzothiadiazole (approx. 20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.
-
Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals. A mixture of solvents (e.g., benzene:ethanol 1:1) can also be tested.
-
-
Recrystallization:
-
Place the crude 5-Fluorobenzothiadiazole in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves completely.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Purity Confirmation:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further confirm purity using analytical techniques such as HPLC and NMR.
-
Illustrative Data for Recrystallization
Please note: The following data is illustrative and will depend on the chosen solvent and the nature of the impurities.
| Parameter | Value |
| Example Solvent System | Ethanol/Water |
| Typical Recovery | 60-85% |
| Purity (by HPLC) | >99% |
| Melting Point | Sharp, consistent with literature value |
Logical Workflow for Solvent Selection in Recrystallization
Caption: Decision workflow for selecting an appropriate recrystallization solvent.
Application Notes and Protocols for the Use of 5-Fluorobenzothiadiazole in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-fluorobenzothiadiazole as a key building block in the synthesis of advanced emitter materials for Organic Light-Emitting Diodes (OLEDs). The protocols detailed below are based on established synthetic methodologies and standard OLED fabrication techniques, offering a robust framework for the development of next-generation organic electronic devices.
Introduction to 5-Fluorobenzothiadiazole in OLEDs
5-Fluorobenzothiadiazole is a chemical intermediate recognized for its utility in the synthesis of photoelectric materials.[1] Its electron-deficient nature, enhanced by the presence of an electronegative fluorine atom, makes it an excellent acceptor moiety for creating donor-acceptor (D-A) type molecules. These D-A materials are critical for high-performance OLEDs, influencing charge transport, emission efficiency, and operational stability.[1] The incorporation of fluorine can lower the HOMO energy levels of the resulting material, which is a common strategy for tuning the electronic properties of organic semiconductors.
In the context of OLEDs, 5-fluorobenzothiadiazole can be a foundational component for various types of materials, including:
-
Emissive Layer (EML) Materials: Particularly for creating thermally activated delayed fluorescence (TADF) emitters, where the D-A architecture facilitates a small singlet-triplet energy gap, enabling the harvesting of both singlet and triplet excitons and leading to potentially 100% internal quantum efficiency.
-
Electron Transport Layer (ETL) Materials: The inherent electron-accepting properties of the benzothiadiazole core are beneficial for materials designed to facilitate electron transport from the cathode to the emissive layer.
-
Host Materials: For phosphorescent or fluorescent emitters, a host material incorporating 5-fluorobenzothiadiazole can be designed to have appropriate energy levels for efficient energy transfer to the guest emitter.
This document will focus on the application of 5-fluorobenzothiadiazole in the synthesis of a novel TADF emitter and its subsequent use in the fabrication of a high-efficiency OLED device.
Data Presentation: Performance of a Representative OLED
The following table summarizes the expected performance of a hypothetical OLED device incorporating an emissive layer material derived from 5-fluorobenzothiadiazole, hereafter referred to as 5F-BTZ-TPA (a donor-acceptor molecule with 5-fluorobenzothiadiazole as the acceptor and triphenylamine as the donor). This data is representative of what can be achieved with materials of this class and serves as a benchmark for experimental work.
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | > 20% |
| Maximum Current Efficiency | 45.8 cd/A |
| Maximum Power Efficiency | 39.5 lm/W |
| Maximum Luminance | > 10,000 cd/m² |
| Turn-on Voltage | 2.8 V |
| Electroluminescence (EL) Peak | ~520 nm (Green) |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Experimental Protocols
I. Synthesis of a 5-Fluorobenzothiadiazole-Based Emitter (5F-BTZ-TPA)
This protocol describes a plausible synthetic route for a donor-acceptor type emitter using a Suzuki cross-coupling reaction.[2][3]
Materials:
-
4-(diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a 100 mL three-necked round-bottom flask, add 4-bromo-5-fluorobenzo[c][1][2][4]thiadiazole (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).[2]
-
Evacuate the flask and backfill with argon gas. Repeat this process three times to ensure an inert atmosphere.[2]
-
Add 40 mL of anhydrous toluene and 10 mL of ethanol to the flask via syringe.[2]
-
Heat the reaction mixture to 90 °C and stir under the inert atmosphere for 24 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Add 50 mL of deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.[2]
-
Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5F-BTZ-TPA.[2]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Fabrication of a Multi-Layer OLED Device
This protocol details the fabrication of a multi-layer OLED device via thermal evaporation, using the synthesized 5F-BTZ-TPA as the emissive material.
Device Structure: ITO / HTL / EML / ETL / EIL / Al
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material: 5F-BTZ-TPA
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
High-purity Aluminum (Al) pellets
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
Glovebox for encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.[2]
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of NPB as the HTL at a deposition rate of 1-2 Å/s.[2]
-
Deposit a 20 nm thick layer of the synthesized 5F-BTZ-TPA as the EML at a rate of 1 Å/s.[2]
-
Deposit a 30 nm thick layer of Alq₃ as the ETL at a rate of 1-2 Å/s.[2]
-
-
Cathode Deposition:
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.[2]
-
-
Characterization:
-
The performance of the fabricated OLEDs should be characterized to evaluate their electroluminescent properties, including current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency.
-
Visualizations
Caption: Synthetic workflow for a 5-fluorobenzothiadiazole-based emitter.
Caption: Step-by-step workflow for OLED device fabrication.
Caption: OLED structure and corresponding energy level diagram.
References
Application Notes and Protocols: 5-Fluorobenzo[c]thiadiazole as a Fluorescent Probe Core
Application Notes and Protocols: 5-Fluorobenzo[c][1][2][3]thiadiazole as a Fluorescent Probe Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorobenzo[c][1][2][3]thiadiazole (5-FBTD) is a key heterocyclic building block for the development of novel fluorescent probes. As a derivative of the well-established 2,1,3-benzothiadiazole (BTD) scaffold, 5-FBTD offers a unique combination of photophysical and chemical properties that make it an attractive core for creating sensitive and selective sensors for bioimaging and analyte detection.[4][5] The introduction of a fluorine atom can modulate the electronic properties, photostability, and lipophilicity of the resulting probe, potentially leading to enhanced performance in complex biological environments.
BTD-based fluorophores are known for their high photostability, large Stokes shifts, and solvatochromic properties, which are advantageous for fluorescence microscopy.[4] These probes are often designed as "turn-on" sensors, where the fluorescence is initially quenched and is restored upon interaction with a specific analyte, leading to a high signal-to-noise ratio.[2] Probes derived from the BTD core have been successfully utilized for imaging various cellular components and processes, including lipid droplets, mitochondria, and detecting reactive oxygen species like hydrogen peroxide (H₂O₂).[2][4]
This document provides an overview of the potential applications of 5-FBTD-based probes, a summary of their expected photophysical properties, and generalized protocols for their synthesis and use in live-cell imaging.
Data Presentation: Photophysical Properties of BTD-Based Probes
The photophysical properties of fluorescent probes based on the 5-FBTD core are highly tunable through chemical modification. The following table summarizes the typical range of properties observed for BTD derivatives, which can be expected to be similar for 5-FBTD analogs. The exact values will depend on the specific donor and acceptor moieties attached to the 5-FBTD core.
| Property | Typical Range/Value | Significance in Fluorescent Probe Design |
| Excitation Wavelength (λex) | 400 - 700 nm | Tunability allows for excitation with common laser lines and minimizes cellular autofluorescence. |
| Emission Wavelength (λem) | 500 - 850 nm | Enables detection in various spectral windows, including the near-infrared (NIR) for deeper tissue imaging. |
| Stokes Shift | 50 - 200 nm | A large Stokes shift minimizes self-quenching and simplifies the design of detection optics.[4][5] |
| Quantum Yield (ΦF) | 0.1 - 0.8 | A high quantum yield results in a brighter fluorescent signal, enhancing sensitivity. |
| Molar Extinction Coefficient (ε) | 10,000 - 100,000 M⁻¹cm⁻¹ | A high extinction coefficient indicates efficient light absorption, contributing to a stronger signal. |
| Photostability | High | High photostability is crucial for long-term imaging experiments and minimizing phototoxicity.[4] |
| Solvatochromism | Pronounced | The sensitivity of emission wavelength to solvent polarity can be exploited for sensing changes in the local environment.[4] |
Mandatory Visualizations
Synthesis of a Functionalized 5-FBTD Probe
The following diagram illustrates a general synthetic scheme for a 5-FBTD-based fluorescent probe using a Suzuki coupling reaction, a common method for creating π-conjugated systems.
Experimental Workflow for Live-Cell Imaging
This diagram outlines a typical workflow for the application of a 5-FBTD-based fluorescent probe for live-cell imaging.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of 5-FBTD-based fluorescent probes. Specific parameters such as probe concentration, incubation times, and instrument settings should be optimized for each specific probe and cell type.
Protocol 1: Preparation of Probe Stock Solution
-
Dissolution: Dissolve the 5-FBTD-based probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically in the range of 1-10 mM.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[2]
Protocol 2: Live-Cell Imaging
-
Cell Culture and Seeding: a. Culture mammalian cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.[2] b. Seed the cells onto confocal dishes or plates at a density that will result in 60-70% confluency on the day of the experiment.[2] c. Allow cells to adhere and grow for at least 24 hours before the experiment.[2]
-
Probe Loading: a. On the day of the experiment, remove the culture medium. b. Wash the cells once with warm phosphate-buffered saline (PBS). c. Prepare a working solution of the probe by diluting the stock solution in a serum-free culture medium or PBS to the desired final concentration (typically 1-10 µM). d. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Analyte Detection (Example: Exogenous H₂O₂): a. After probe loading, wash the cells twice with warm PBS to remove any excess probe.[2] b. Add fresh culture medium containing various concentrations of the analyte (e.g., 10-100 µM H₂O₂) to the cells.[2] c. Incubate for a specific period (e.g., 30 minutes) at 37°C.[2]
-
Confocal Microscopy and Image Analysis: a. Mount the confocal dish on the stage of a confocal microscope. b. Excite the probe at its specific excitation wavelength and collect the emission at the appropriate wavelength range. These settings will need to be determined empirically for each new 5-FBTD probe. c. Capture fluorescent images of the cells. d. Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ, FIJI). The change in fluorescence intensity will correspond to the concentration or localization of the analyte.[2]
Conclusion
5-Fluorobenzo[c][1][2][3]thiadiazole represents a promising platform for the design of a new generation of fluorescent probes. By leveraging the established chemistry and photophysics of the benzothiadiazole core, researchers can develop novel tools for a wide range of applications in cell biology and drug discovery. The protocols and data presented here provide a foundational guide for the synthesis and application of these versatile fluorophores. It is important to note that empirical optimization is critical for the successful application of any new fluorescent probe.
Application Notes: 5-Fluorobenzothiadiazole in Organic Photovoltaics
Introduction
5-Fluorobenzothiadiazole (FBT) and its derivatives have emerged as critical electron-acceptor building blocks in the design of high-performance conjugated polymers and small molecules for organic photovoltaics (OPVs). The strategic incorporation of fluorine atoms onto the benzothiadiazole core significantly influences the optoelectronic properties of the resulting materials. This modification effectively lowers the material's energy levels, particularly the Highest Occupied Molecular Orbital (HOMO), which leads to higher open-circuit voltages (Voc) in solar cell devices.[1][2][3][4] Furthermore, fluorination can enhance intermolecular interactions, promoting better molecular packing and crystallinity, which in turn improves charge transport and overall device efficiency.[1][2][3][4] These attributes make FBT-based materials highly promising for advancing the power conversion efficiencies (PCEs) of OPVs.
This document provides an overview of the application of FBT in OPVs, summarizing key performance data and detailing standardized protocols for material synthesis and device fabrication.
Data Presentation: Performance of FBT-Based Organic Solar Cells
The integration of FBT into donor-acceptor (D-A) copolymers has led to significant advancements in OPV performance. The table below summarizes the photovoltaic properties of several representative FBT-based polymers and small molecules when blended with various electron acceptors in a bulk heterojunction (BHJ) device architecture.
| Donor Material | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDTSF-FBT | - | - | - | - | 11.66 | [1][4] |
| PffBT4T-C9C13 | PC71BM | - | - | - | 11.7 | [1] |
| PFBT-T20TT | PC71BM | - | - | - | >6.0 | [5] |
| FBT-Polymer | PC71BM | - | - | - | 3.4 | [6][7] |
| TPA-TBT-2F | PC71BM | - | - | - | 1.70 | [8] |
| TPA-TBT-1F | PC71BM | - | - | - | 1.15 | [8] |
Note: Full data sets for Voc, Jsc, and FF were not available in all cited abstracts. The table reflects the highest reported PCEs.
Experimental Protocols
Synthesis of FBT-Based Polymers via Stille Coupling
Stille coupling is a common and versatile method for synthesizing donor-acceptor conjugated polymers. The general procedure involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. For FBT-based polymers, this typically involves reacting a dibrominated FBT monomer with a distannylated donor monomer.
Materials:
-
Dibromo-FBT derivative (Acceptor monomer)
-
Distannyl-donor derivative (e.g., distannylated Benzodithiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the dibromo-FBT monomer and the distannyl-donor monomer in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol %) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (e.g., 90-110 °C) and stir for 24-72 hours. Monitor the reaction progress by techniques like GPC to track the increase in molecular weight.
-
Polymer Precipitation: After cooling to room temperature, end-cap the polymer by adding a small amount of bromobenzene or trimethyltin chloride and stirring for a few hours. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Purification: Filter the crude polymer and purify it extensively using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.
-
Drying: Dry the purified polymer under a high vacuum to obtain the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 5-Fluorobenzothiadiazole for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-fluorobenzothiadiazole for the development of fluorescent probes for biological imaging. This document includes synthetic strategies, photophysical properties of analogous compounds, and detailed protocols for cellular imaging applications.
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold is a valuable building block for fluorescent probes due to its electron-deficient nature, which often leads to derivatives with high photostability, large Stokes shifts, and sensitivity to the local environment.[1] The introduction of a fluorine atom at the 5-position can further modulate the electronic properties of the BTD core, potentially enhancing its photophysical characteristics and cellular uptake. Derivatization of the 5-fluorobenzothiadiazole core allows for the development of targeted probes for specific organelles, such as mitochondria and lipid droplets, making them powerful tools for investigating cellular processes.[1][2]
Synthetic Derivatization Strategies
The synthesis of fluorescent probes based on the 5-fluorobenzothiadiazole scaffold typically involves the functionalization of a 5-fluoro-substituted aminobenzothiadiazole precursor. A common strategy involves nucleophilic aromatic substitution or cross-coupling reactions to introduce various moieties that can serve as targeting groups or modulate the photophysical properties of the dye.
A representative synthetic scheme for a related 4-fluoro-6-methyl-2,1,3-benzothiadiazole derivative is presented below, which can be adapted for 5-fluorobenzothiadiazole. The synthesis begins with the reduction of a nitroaniline precursor, followed by cyclization to form the benzothiadiazole ring, and subsequent functionalization.[3]
General Synthetic Workflow
Caption: General synthetic workflow for 5-fluorobenzothiadiazole probes.
Photophysical Properties of Benzothiadiazole-Based Probes
| Probe Derivative (Analogous) | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Target Organelle | Reference |
| BTD-based Probe 1 | ~450 | ~550 | ~100 | ~0.40 | ~35,000 | Mitochondria | [2] |
| BTD-based Probe 2 | ~480 | ~580 | ~100 | ~0.60 | ~40,000 | Lipid Droplets | [1] |
| BTD-based Probe 3 | ~400 | ~500 | ~100 | ~0.35 | ~25,000 | Nucleus | [4] |
Note: The photophysical properties of fluorescent probes are highly dependent on the solvent and local environment. The values presented here are approximations based on data from related compounds and should be experimentally determined for specific 5-fluorobenzothiadiazole derivatives.
Experimental Protocols
Protocol 1: General Synthesis of a 5-Fluorobenzothiadiazole Derivative
This protocol is a generalized procedure based on the synthesis of related benzothiadiazole compounds and should be optimized for specific target molecules.
Materials:
-
5-Fluoro-2,1,3-benzothiadiazole precursor (e.g., 4-amino-5-fluorobenzothiadiazole)
-
Targeting moiety with a reactive group (e.g., an alkyl halide or boronic acid)
-
Palladium catalyst (for cross-coupling reactions, e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-fluorobenzothiadiazole precursor (1 equivalent) in the appropriate anhydrous solvent.
-
Addition of Reagents: Add the targeting moiety (1.1-1.5 equivalents) and the base (2-3 equivalents). If performing a cross-coupling reaction, add the palladium catalyst (0.05-0.1 equivalents).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the final derivatized probe.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Live-Cell Imaging with a 5-Fluorobenzothiadiazole-Based Probe
This protocol provides a general guideline for staining and imaging live cells with a fluorescent probe. Optimization of probe concentration and incubation time is recommended for each cell type and specific derivative.
Materials:
-
5-Fluorobenzothiadiazole fluorescent probe stock solution (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Live cells of interest cultured on glass-bottom dishes or chamber slides
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging dish and allow them to adhere and grow to 60-80% confluency.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Staining: Remove the existing culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for a specific duration (e.g., 15-60 minutes). The optimal incubation time should be determined experimentally.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the stained cells using a confocal microscope with the appropriate laser line for excitation and emission filter set for the specific probe.
Biological Applications and Workflows
Derivatized 5-fluorobenzothiadiazole probes are primarily designed for targeted imaging of subcellular structures. The workflow for such an application involves probe design, synthesis, and subsequent application in cellular imaging to study organelle morphology, dynamics, or response to stimuli.
Cellular Imaging Workflow
Caption: Workflow for biological imaging with a targeted 5-F-BTD probe.
While specific signaling pathway studies using 5-fluorobenzothiadiazole probes are not yet widely reported, these probes can be instrumental in studying cellular processes where the targeted organelles are involved. For example, a mitochondria-targeted probe could be used to investigate changes in mitochondrial morphology during apoptosis, a key signaling event.
Potential Signaling-Related Application
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluorobenzo[c]thiadiazole: A Versatile Building Block for Organic Synthesis
5-Fluorobenzo[c][1][2][3]thiadiazole: A Versatile Building Block for Organic Synthesis
Introduction:
5-Fluorobenzo[c][1]thiadiazole is a heterocyclic compound that has garnered significant attention as a valuable building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient 1,2,5-thiadiazole ring, are further modulated by the presence of a fluorine atom. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and tune the optoelectronic characteristics of resulting molecules.[2] This document provides detailed application notes and experimental protocols for the utilization of 5-Fluorobenzo[c][1]thiadiazole in the synthesis of functional organic molecules.
Applications in Medicinal Chemistry
Derivatives of fluorinated benzothiazoles have shown considerable promise as therapeutic agents, particularly in the development of anticancer drugs. The incorporation of the 5-fluorobenzothiadiazole scaffold can lead to potent antiproliferative activity.[3]
Anticancer Activity
One notable example is the potent antiproliferative activity exhibited by compounds such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[1] The cytotoxic effects of these compounds against various cancer cell lines are typically evaluated using colorimetric assays like the MTT assay to determine cell viability.
Applications in Materials Science
The electron-deficient nature of the 5-fluorobenzothiadiazole core makes it an excellent acceptor unit in the design of donor-acceptor (D-A) type molecules for organic electronics. These materials are integral to the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The fluorine substituent helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting molecules, which is crucial for efficient charge separation and transport in organic solar cells.
Key reactions for incorporating 5-Fluorobenzo[c][1]thiadiazole into larger conjugated systems are palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These methods allow for the precise formation of carbon-carbon bonds between the benzothiadiazole core and various donor moieties.
Experimental Protocols
The following are detailed protocols for key reactions involving 5-Fluorobenzo[c][1]thiadiazole. These are general procedures and may require optimization for specific substrates.
Suzuki Cross-Coupling Reaction
The Suzuki coupling is a versatile method for the formation of C-C bonds between 5-Fluorobenzo[c][1]thiadiazole (or its halogenated derivatives) and a boronic acid or ester.
General Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Fluorobenzo[c][1]thiadiazole derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of Suzuki Coupling Workflow:
Characterization of 5-Fluorobenzothiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of 5-Fluorobenzothiadiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. The introduction of a fluorine atom can significantly influence the physicochemical properties of the benzothiadiazole scaffold, impacting its metabolic stability, lipophilicity, and binding affinity to biological targets.
Physicochemical and Structural Characterization
A thorough understanding of the physicochemical and structural properties of 5-Fluorobenzothiadiazole derivatives is fundamental for structure-activity relationship (SAR) studies and rational drug design. The following are standard high-performance analytical techniques for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of 5-Fluorobenzothiadiazole derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the synthesized structure.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 5-Fluorobenzothiadiazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |
| ¹H | Aromatic CH | 7.0 - 8.5 |
| Protons on substituents | Varies depending on the substituent | |
| ¹³C | Aromatic C-F | 155 - 165 (with ¹JCF coupling) |
| Aromatic C (Thiadiazole ring) | 140 - 160 | |
| Aromatic C (Benzene ring) | 110 - 140 | |
| Carbons in substituents | Varies depending on the substituent |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 5-Fluorobenzothiadiazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Record ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
-
For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 5-Fluorobenzothiadiazole derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a commonly used soft ionization technique for these types of molecules.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 5-Fluorobenzothiadiazole derivatives and for monitoring reaction progress.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is common. The gradient program should be optimized to achieve good separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis: The purity of the compound is determined by the peak area percentage of the main peak relative to the total peak area.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state.[1] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 5-Fluorobenzothiadiazole derivative suitable for X-ray analysis (typically >0.1 mm in all dimensions).[2] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[3]
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
-
Data Visualization: Use software like Mercury or Diamond to visualize the crystal structure and analyze intermolecular interactions.
Biological Characterization
The biological evaluation of 5-Fluorobenzothiadiazole derivatives is crucial to identify their potential as therapeutic agents. The following protocols describe common assays for assessing their anticancer and antimicrobial activities.
In Vitro Anticancer Activity
The cytotoxicity of 5-Fluorobenzothiadiazole derivatives against various cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Benzothiadiazole Derivatives against Cancer Cell Lines
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |
| 5-Fluorouracil | 11.3 (after 72h) | - | - | [4] |
| Derivative A | Data not available | Data not available | Data not available | |
| Derivative B | Data not available | Data not available | Data not available | |
| Derivative C | Data not available | Data not available | Data not available | |
| Note: Specific IC₅₀ values for a range of 5-Fluorobenzothiadiazole derivatives are not consolidated in a single source and would need to be compiled from various research articles. This table serves as a template for data presentation. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the 5-Fluorobenzothiadiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity
The antimicrobial potential of 5-Fluorobenzothiadiazole derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [5][6]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Compound Dilution: Prepare a two-fold serial dilution of the 5-Fluorobenzothiadiazole derivative in the broth in a 96-well microtiter plate. The concentration range should be chosen based on the expected activity of the compound.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Mechanism of Action Elucidation
Understanding the mechanism by which 5-Fluorobenzothiadiazole derivatives exert their biological effects is crucial for their development as therapeutic agents. This often involves investigating their impact on specific cellular signaling pathways.
Signaling Pathway Analysis
Many anticancer agents function by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Benzothiadiazole derivatives have been shown to affect pathways such as PI3K/AKT and NF-κB.
Workflow for Investigating Signaling Pathway Modulation
Caption: Experimental workflow for analyzing the effect of a compound on a signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation.[8][9] Its dysregulation is frequently observed in cancer.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluorobenzothiadiazole
Welcome to the Technical Support Center for the synthesis of 5-Fluorobenzo[c][1][2][3]thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 5-Fluorobenzothiadiazole?
A1: The most prevalent and high-yielding method for the synthesis of 5-Fluorobenzothiadiazole is the cyclization of 4-fluoro-1,2-phenylenediamine with thionyl chloride (SOCl₂). This reaction is a well-established route for the formation of the 2,1,3-benzothiadiazole ring system and is known to produce the desired product in good to excellent yields, often exceeding 85%.[4]
Q2: What are the key starting materials for the synthesis of 5-Fluorobenzothiadiazole?
A2: The primary starting material required is 4-fluoro-1,2-phenylenediamine. The other key reagent is thionyl chloride, which acts as the cyclizing agent. A base, such as pyridine, is also commonly used in this reaction.[4]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out by treating 4-fluoro-1,2-phenylenediamine with two equivalents of thionyl chloride in a suitable solvent, often in the presence of a base like pyridine to neutralize the HCl byproduct.[4] The reaction conditions can be optimized for temperature and reaction time to maximize the yield.
Q4: What are the major by-products of this reaction?
A4: The primary by-products of the reaction between an o-phenylenediamine and thionyl chloride are sulfur dioxide (SO₂) and hydrochloric acid (HCl).[4] Inadequate control of reaction conditions may lead to the formation of polymeric materials or other side products.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 5-Fluorobenzothiadiazole, leading to reduced yield or purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Increase the reaction time.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Moisture Contamination: Thionyl chloride is highly reactive with water. Any moisture in the starting materials or glassware will consume the reagent and reduce the yield. | - Use freshly distilled or a new bottle of thionyl chloride.- Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents. | |
| Sub-optimal Reagent Stoichiometry: An incorrect ratio of 4-fluoro-1,2-phenylenediamine to thionyl chloride can lead to incomplete conversion or side reactions. | - Use at least two equivalents of thionyl chloride per equivalent of the diamine.[4]- A slight excess of thionyl chloride may be beneficial, but a large excess should be avoided. | |
| Product Impurity | Inadequate Purification: The crude product may contain unreacted starting materials, by-products, or residual solvent. | - Purify the crude product by column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.- Recrystallization from a suitable solvent can also be an effective purification method. |
| Side Reactions: The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring, potentially leading to undesired side reactions under harsh conditions. | - Maintain careful control over the reaction temperature.- Add the thionyl chloride dropwise to the solution of the diamine to avoid localized overheating. | |
| Reaction Fails to Proceed | Poor Quality Starting Material: The 4-fluoro-1,2-phenylenediamine may be of low purity or degraded. | - Check the purity of the starting material by melting point or NMR spectroscopy.- If necessary, purify the starting material before use. |
| Inactive Thionyl Chloride: The thionyl chloride may have decomposed due to improper storage. | - Use a fresh bottle of thionyl chloride or distill it before use. |
Experimental Protocols
Synthesis of 5-Fluorobenzothiadiazole
This protocol is a general guideline based on the established synthesis of 2,1,3-benzothiadiazoles from o-phenylenediamines.[4] Researchers should optimize the conditions for their specific setup.
Materials:
-
4-fluoro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq), dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Fluorobenzothiadiazole.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Benzothiadiazole Synthesis
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Solvent | Pyridine | Dichloromethane | Toluene | ~85% | [4] |
| Base | Pyridine | Triethylamine | None | High | General Knowledge |
| Temperature | Reflux | Room Temp. | 0 °C to Reflux | Optimized | General Knowledge |
Note: The yield is highly dependent on the specific substrate and reaction conditions.
Visualizations
Caption: Synthesis pathway for 5-Fluorobenzothiadiazole.
Caption: Troubleshooting workflow for 5-Fluorobenzothiadiazole synthesis.
References
- 1. Synthesis and Characterization of Fluorinated Benzothiadiazole-Ba...: Ingenta Connect [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 4. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
Common side reactions in 5-Fluorobenzo--thiadiazole synthesis
Technical Support Center: 5-Fluorobenzo[1][2][3]thiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluorobenzo[1][2][3]thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Fluorobenzo[1][2][3]thiadiazole?
A1: The most prevalent and direct method for the synthesis of 5-Fluorobenzo[1][2][3]thiadiazole is the cyclization of 4-fluoro-o-phenylenediamine with a sulfur-containing reagent, most commonly thionyl chloride (SOCl₂).[4][5][6] This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl generated as a byproduct.[4][6]
Q2: Why is the purity of the starting material, 4-fluoro-o-phenylenediamine, important?
A2: The purity of the starting diamine is crucial as impurities can lead to the formation of undesired side products, complicating the purification of the final product and potentially lowering the overall yield. Positional isomers of the diamine, for instance, would lead to the formation of isomeric fluorobenzothiadiazoles which may be difficult to separate.
Q3: What are the typical reaction conditions for the cyclization reaction with thionyl chloride?
A3: The reaction is often carried out in a suitable solvent like pyridine, which also acts as a base.[4][6] Thionyl chloride is usually added dropwise to a solution of the diamine, and the reaction mixture may be stirred at room temperature or gently heated to ensure completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate, the consumption of the diamine and the formation of the product can be tracked.
Q5: What are the common purification techniques for 5-Fluorobenzo[1][2][3]thiadiazole?
A5: Common purification methods include recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization depends on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Reagents: Thionyl chloride can degrade upon exposure to moisture. | Use freshly opened or distilled thionyl chloride. Ensure all glassware is thoroughly dried before use. |
| Incorrect Stoichiometry: An insufficient amount of thionyl chloride will lead to incomplete conversion. | Use at least two equivalents of thionyl chloride per equivalent of the diamine.[6] | |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC. | |
| Formation of a Complex Mixture of Products | Presence of Impurities in Starting Material: Isomeric or other impurities in the 4-fluoro-o-phenylenediamine. | Use highly pure starting materials. Consider purifying the diamine before use if its purity is questionable. |
| Side Reactions with Solvent: The solvent may be participating in side reactions. | Ensure the solvent is inert under the reaction conditions. If using pyridine, ensure it is of high purity. | |
| Overheating: Excessive heat can lead to decomposition or the formation of polymeric byproducts. | Maintain a controlled temperature and avoid excessive heating. | |
| Product is Difficult to Purify | Formation of Regioisomers: If starting with a substituted diamine that is not symmetrically substituted, the formation of regioisomers is possible. | While 5-Fluorobenzo[1][2][3]thiadiazole does not have regioisomers, this is a key consideration for other substituted benzothiadiazoles. Careful control of reaction conditions and purification by chromatography may be necessary.[1][2][3] |
| Co-eluting Impurities: Impurities with similar polarity to the product can make chromatographic separation challenging. | Try different solvent systems for column chromatography or consider recrystallization from a different solvent. | |
| Dark-colored Reaction Mixture or Product | Formation of Polymeric Byproducts: Overheating or prolonged reaction times can lead to the formation of colored, high-molecular-weight impurities. | Control the reaction temperature and time carefully. Isolate the product as soon as the reaction is complete. |
| Oxidation of the Diamine: o-Phenylenediamines can be susceptible to oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can affect the yield and purity of 5-Fluorobenzo[1][2][3]thiadiazole. Please note that these are representative values and actual results may vary.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine | 25 | 12 | 85 | 95 |
| 2 | Pyridine | 60 | 4 | 92 | 96 |
| 3 | Triethylamine | 25 | 12 | 82 | 94 |
| 4 | None | 80 (in Toluene) | 8 | 65 | 88 |
Experimental Protocols
Synthesis of 5-Fluorobenzo[1][2][3]thiadiazole
This protocol describes a general procedure for the synthesis of 5-Fluorobenzo[1][2][3]thiadiazole from 4-fluoro-o-phenylenediamine and thionyl chloride.[4][6]
Materials:
-
4-fluoro-o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-fluoro-o-phenylenediamine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Upon completion, carefully pour the reaction mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Fluorobenzo[1][2][3]thiadiazole as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of 5-Fluorobenzo[1][2][3]thiadiazole.
Caption: Troubleshooting decision tree for low yield in 5-Fluorobenzo[1][2][3]thiadiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Fluorobenzo[c]thiadiazole Purification
Technical Support Center: 5-Fluorobenzo[c][1][2][3]thiadiazole Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of 5-Fluorobenzo[c][1][2]thiadiazole.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-Fluorobenzo[c][1][2]thiadiazole, providing specific causes and actionable solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Low purity after initial work-up | Incomplete reaction, leading to the presence of unreacted 4-Fluoro-1,2-phenylenediamine. | - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- During the aqueous work-up, perform an acid wash (e.g., with 1M HCl) to remove the basic starting material, 4-Fluoro-1,2-phenylenediamine. |
| Formation of polymeric or oligomeric byproducts. | - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize byproduct formation.- Employ column chromatography for purification, as detailed in the experimental protocols section. | |
| Difficulty in separating the product from impurities by column chromatography | Co-elution of the product with nonpolar impurities. | - Use a less polar solvent system for elution, such as a high hexane to ethyl acetate ratio (e.g., 95:5).- Consider using a different nonpolar solvent in your eluent system, for example, switching from hexane to petroleum ether. |
| Streaking of the compound on the TLC plate and column. | - The sample may be overloaded. Reduce the amount of crude material loaded onto the column.- The compound may have limited solubility in the eluent. Choose a solvent system in which the compound is more soluble.- The silica gel may be too acidic. Deactivate the silica gel with a small amount of triethylamine in the eluent. | |
| Product "oils out" during recrystallization | The chosen solvent is too effective at dissolving the compound, even at low temperatures. | - Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.- Try a co-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly. |
| The presence of impurities is preventing crystallization. | - First, attempt to purify the crude product by column chromatography to remove the bulk of the impurities before proceeding with recrystallization. | |
| Low recovery after recrystallization | Too much solvent was used, preventing the solution from reaching saturation upon cooling. | - Evaporate some of the solvent to concentrate the solution and then attempt to cool again for crystallization. |
| The product is significantly soluble in the recrystallization solvent even at low temperatures. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.- Choose a different solvent with lower solubility for your compound at cold temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 5-Fluorobenzo[c][1][2]thiadiazole and what are the implications for purification?
A1: The most common synthetic route starts from 4-Fluoro-1,2-phenylenediamine.[3][4] This primary amine is basic and can typically be removed from the crude product by washing the organic extract with a dilute acid solution (e.g., 1M HCl) during the initial work-up.
Q2: What are the likely byproducts in the synthesis of 5-Fluorobenzo[c][1][2]thiadiazole?
A2: The reaction of 4-Fluoro-1,2-phenylenediamine with thionyl chloride can sometimes lead to the formation of small amounts of polymeric or oligomeric materials. These are often less soluble and can sometimes be removed by trituration or filtration before column chromatography.
Q3: What is a good starting point for developing a column chromatography method for purifying 5-Fluorobenzo[c][1][2]thiadiazole?
A3: A good starting point is to use silica gel as the stationary phase and a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane as the mobile phase. Based on protocols for similar compounds, a gradient elution from a high percentage of the nonpolar solvent to a slightly higher percentage of the polar solvent is often effective. For instance, starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate concentration.
Q4: How can I effectively remove residual, non-protic organic solvents (e.g., toluene, dichloromethane) from my final product?
A4: Residual non-protic solvents can often be removed by drying the sample under high vacuum for an extended period. If the product is a stable solid, gentle heating under vacuum can also be effective. For stubborn solvent inclusion, dissolving the product in a low-boiling point solvent in which it is highly soluble (e.g., dichloromethane) and then removing the solvent in vacuo can help to azeotropically remove the higher-boiling point impurity.
Q5: My purified 5-Fluorobenzo[c][1][2]thiadiazole shows signs of degradation over time. What are the recommended storage conditions?
A5: While specific stability data for 5-Fluorobenzo[c][1][2]thiadiazole is not extensively published, related benzothiadiazole derivatives can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place, such as a refrigerator or freezer.
Experimental Protocols
Protocol 1: General Purification of 5-Fluorobenzo[c][1][2][3]thiadiazole by Column Chromatography
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude 5-Fluorobenzo[c][1][2]thiadiazole in a minimal amount of a suitable solvent, such as dichloromethane or toluene.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica gel bed.
-
-
Loading the Sample:
-
Pre-elute the column with the initial, low-polarity mobile phase.
-
Carefully load the dissolved crude sample onto the top of the silica gel.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, for example, 98:2 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase as needed, based on TLC analysis of the fractions.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Technical Support Center: Optimizing Reaction Conditions for 5-Fluorobenzothiadiazole
Welcome to the Technical Support Center for the synthesis and optimization of 5-Fluorobenzothiadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Fluorobenzothiadiazole?
A1: The most prevalent method for synthesizing the 5-Fluorobenzothiadiazole core is through the cyclization of 4-fluoro-1,2-phenylenediamine with thionyl chloride (SOCl₂). This reaction is a standard and efficient way to form the thiadiazole ring fused to the fluorinated benzene ring.
Q2: How can I synthesize the precursor, 4-fluoro-1,2-phenylenediamine?
A2: 4-fluoro-1,2-phenylenediamine can be prepared from 4-fluoroaniline. The process typically involves the nitration of acylated 4-fluoroaniline, followed by hydrolysis and then reduction of the nitro group to an amine.
Q3: What are the primary safety concerns when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[1][2][3][4] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4] Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Q4: How can I purify the final 5-Fluorobenzothiadiazole product?
A4: Purification is typically achieved through column chromatography on silica gel or by recrystallization.[5][6] The choice of solvent for recrystallization is critical and should be one in which the product is soluble at high temperatures but sparingly soluble at room temperature.[5][7]
Q5: Can the 5-Fluorobenzothiadiazole core be further functionalized?
A5: Yes, the benzothiadiazole ring can be functionalized using various cross-coupling reactions, such as Suzuki or Stille couplings. These methods allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives for various applications.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 5-Fluorobenzothiadiazole.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the reaction temperature. |
| Moisture contamination | Thionyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal reaction temperature | The reaction may require heating to proceed efficiently. However, excessive heat can lead to decomposition. Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 40°C, 60°C, reflux). |
| Poor quality of starting materials | Ensure the 4-fluoro-1,2-phenylenediamine is pure. Impurities can interfere with the cyclization reaction. If necessary, purify the starting material before use. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step |
| Side reactions due to excess thionyl chloride | Use a stoichiometric amount or a slight excess of thionyl chloride. Adding it dropwise at a low temperature can help control the reaction. |
| Decomposition of the product | Benzothiadiazoles can be sensitive to prolonged heating or acidic conditions. Minimize the reaction time and work up the reaction promptly upon completion. Neutralize any excess acid during the workup. |
| Air oxidation | While the cyclization itself is robust, the starting o-phenylenediamine can be susceptible to oxidation. Performing the reaction under an inert atmosphere can minimize this. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product "oiling out" during recrystallization | This occurs when the product separates as a liquid instead of a solid. Try using a different solvent system or a solvent pair. Adding the second solvent (in which the compound is less soluble) slowly at the boiling point of the first solvent can induce crystallization. |
| Poor separation in column chromatography | Optimize the eluent system for column chromatography by testing different solvent mixtures with TLC to achieve a good separation between the product and impurities. A typical starting point could be a mixture of hexane and ethyl acetate. |
| Product decomposition on silica gel | Some benzothiadiazole derivatives can be sensitive to the acidic nature of silica gel. This can be mitigated by using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or by using a different stationary phase like alumina. |
Experimental Protocols
Synthesis of 4-fluoro-1,2-phenylenediamine (Precursor)
A detailed protocol for the synthesis of 4-fluoro-1,2-phenylenediamine can be found in the chemical literature. A general three-step synthesis from 4-fluoroaniline is as follows:
-
Acetylation: Protection of the amino group of 4-fluoroaniline with acetic anhydride.
-
Nitration: Introduction of a nitro group ortho to the acetylamino group using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Hydrolysis and Reduction: Removal of the acetyl group by acid or base hydrolysis, followed by the reduction of the nitro group to an amine using a reducing agent like Raney nickel with hydrogen gas or tin(II) chloride.
Synthesis of 5-Fluorobenzothiadiazole
This protocol describes a general method for the cyclization of 4-fluoro-1,2-phenylenediamine with thionyl chloride.
Materials:
-
4-fluoro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)
-
Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 - 2.0 eq) dropwise to the cooled solution. The reaction can be exothermic.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux. The optimal temperature and reaction time should be determined by monitoring the reaction progress with TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-Fluorobenzothiadiazole by column chromatography on silica gel or by recrystallization.
Characterization Data:
-
¹H NMR and ¹³C NMR: The NMR spectra should be consistent with the structure of 5-Fluorobenzothiadiazole.[8][9]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 5-Fluorobenzothiadiazole.[9][10]
Data Presentation
Table 1: Optimization of Reaction Conditions for 5-Fluorobenzothiadiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Dichloromethane | Room Temp. | 12 | 65 | Slow reaction, starting material remains |
| 2 | Dichloromethane | 40 (Reflux) | 6 | 85 | Good conversion, clean reaction profile |
| 3 | Toluene | 80 | 4 | 92 | High yield, faster reaction rate |
| 4 | Toluene | 110 (Reflux) | 2 | 90 | Faster but slight increase in byproducts |
| 5 | Chloroform | 60 (Reflux) | 5 | 88 | Efficient conversion |
Note: The data presented in this table are representative and may vary based on the specific experimental setup and scale.
Visualizations
Caption: Synthetic workflow for 5-Fluorobenzothiadiazole.
Caption: Troubleshooting logic for low yield synthesis.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. lobachemie.com [lobachemie.com]
- 3. actylislab.com [actylislab.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. 5-FLUOROBENZO-[2,1,3]-THIADIAZOLE(17821-75-9) 1H NMR spectrum [chemicalbook.com]
- 10. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of 5-Fluorobenzo--thiadiazole and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with 5-Fluorobenzothiadiazole. It offers insights into its potential degradation pathways, strategies for prevention, and troubleshooting guidance for common experimental challenges. Please note that while specific degradation data for 5-Fluorobenzothiadiazole is limited, the information provided is based on the known behavior of related benzothiadiazole derivatives and fluoroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 5-Fluorobenzothiadiazole?
A1: Based on the chemistry of related heterocyclic and fluoroaromatic compounds, the degradation of 5-Fluorobenzothiadiazole is likely to proceed through one or more of the following pathways, especially under stress conditions such as exposure to harsh pH, high temperatures, or UV light:
-
Hydroxylation: The aromatic ring system can undergo hydroxylation, which is a common degradation pathway for benzothiazoles. This involves the addition of a hydroxyl (-OH) group to the benzene or thiadiazole ring.
-
Ring Opening: The thiadiazole ring, being a heterocyclic structure, may be susceptible to cleavage under oxidative or extreme pH conditions. This would lead to a variety of smaller, more polar degradation products.
-
Photodegradation: Aromatic compounds can be sensitive to light. UV radiation can provide the energy to initiate reactions, leading to the formation of reactive intermediates and subsequent degradation products.
-
C-F Bond Cleavage: The carbon-fluorine bond is generally very strong and stable. However, under certain enzymatic or harsh chemical conditions, cleavage of this bond could occur, leading to the formation of fluoride ions and a des-fluoro analog.
Q2: How can I prevent the degradation of 5-Fluorobenzothiadiazole in my experiments?
A2: To minimize degradation, consider the following preventative measures:
-
Storage: Store the compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container at -20°C or below is recommended.
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of solutions, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.
-
pH Control: If working with solutions, maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. Use buffered solutions to prevent significant pH shifts.
-
Light Protection: Protect solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent Choice: Use high-purity, anhydrous solvents for preparing stock solutions. Some solvents can contain impurities that may promote degradation.
Q3: I am seeing unexpected peaks in my HPLC analysis. Could this be degradation?
A3: Yes, the appearance of new, unexpected peaks in your chromatogram, especially those that increase in area over time or under stress conditions, is a strong indication of degradation. To confirm, you can perform a forced degradation study (see the troubleshooting guide below) to intentionally degrade a sample and compare the resulting chromatogram to your experimental samples.
Troubleshooting Guides
Issue: Inconsistent Results or Loss of Compound Activity
This guide will help you systematically investigate if compound degradation is the cause of inconsistent experimental outcomes.
Step 1: Verify Compound Identity and Purity
-
Action: Before starting a new series of experiments, verify the identity and purity of your 5-Fluorobenzothiadiazole stock using an appropriate analytical method like LC-MS or NMR.
-
Rationale: Ensures that you are starting with high-quality material and that the issue is not with the initial integrity of the compound.
Step 2: Assess Stability in Experimental Media
-
Action: Incubate a solution of 5-Fluorobenzothiadiazole in your experimental buffer or cell culture medium under the exact conditions of your assay (e.g., temperature, CO2 levels) for the duration of the experiment. Analyze samples at different time points by HPLC.
-
Rationale: This will determine if the compound is stable under your specific experimental conditions.
Step 3: Conduct a Forced Degradation Study
-
Action: Subject your compound to various stress conditions to intentionally induce degradation. This will help identify potential degradation products and establish a "degradation profile."
-
Rationale: Knowing the degradation profile will help you quickly identify if degradation is occurring in your routine experiments.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 5-Fluorobenzothiadiazole.
Objective: To identify potential degradation products and assess the stability of 5-Fluorobenzothiadiazole under various stress conditions.
Materials:
-
5-Fluorobenzothiadiazole
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification (optional)
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of 5-Fluorobenzothiadiazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 105°C for 24 hours, then dissolve in the initial solvent.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Presentation:
Table 1: Summary of Forced Degradation Results for 5-Fluorobenzothiadiazole
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks Observed |
| 0.1 M HCl, 60°C, 24h | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C, 24h | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] |
| Solid, 105°C, 24h | [Insert Data] | [Insert Data] |
| UV light, 24h | [Insert Data] | [Insert Data] |
Note: The data in this table should be populated with your experimental results.
Visualizing Degradation and Troubleshooting
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of 5-Fluorobenzothiadiazole.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Troubleshooting low quantum yield in 5-Fluorobenzo--thiadiazole fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluorobenzo--thiadiazole fluorophores. The following information is designed to help you diagnose and resolve common issues related to low fluorescence quantum yield in your experiments.
Troubleshooting Guide: Low Quantum Yield
Low quantum yield can arise from a variety of factors, ranging from the inherent photophysical properties of the fluorophore to environmental conditions and sample purity. This guide provides a systematic approach to identifying and addressing the root cause of diminished fluorescence.
Is your fluorescence signal weaker than expected? This is a common issue that can often be resolved by systematically evaluating the experimental setup and sample conditions.
Question 1: Have you considered the impact of solvent polarity on your fluorophore's quantum yield?
The local environment of a fluorophore can significantly influence its emissive properties. For many benzothiadiazole derivatives, an increase in solvent polarity can lead to a decrease in quantum yield. This is often due to the stabilization of a non-emissive intramolecular charge transfer (ICT) state.
Troubleshooting Steps:
-
Solvent Polarity Screening: If possible, test the fluorescence of your 5-Fluorobenzo--thiadiazole derivative in a range of solvents with varying polarities.
| Compound | Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| 4-amino-BTD | Toluene | 2.4 | 430 | 542 | 0.61 |
| Dichloromethane | 8.9 | 440 | 575 | 0.38 | |
| Methanol | 32.7 | 438 | 612 | 0.04 | |
| 4-(dimethylamino)-BTD | Toluene | 2.4 | 458 | 563 | 0.44 |
| Dichloromethane | 8.9 | 465 | 592 | 0.25 | |
| Methanol | 32.7 | 464 | 636 | 0.01 | |
| 4-(phenylamino)-BTD | Toluene | 2.4 | 445 | 551 | 0.55 |
| Dichloromethane | 8.9 | 453 | 580 | 0.35 | |
| Methanol | 32.7 | 452 | 622 | 0.02 |
This data is illustrative and based on published values for 4-N-substituted benzothiadiazoles.[1]
Workflow for Investigating Solvent Effects:
Question 2: Could aggregation be quenching your fluorescence?
Many planar aromatic fluorophores, including benzothiadiazole derivatives, are susceptible to aggregation-caused quenching (ACQ). At higher concentrations, these molecules can form non-emissive aggregates through π-π stacking interactions.
Troubleshooting Steps:
-
Concentration-Dependent Study: Measure the fluorescence intensity of your sample at a series of concentrations. In the absence of aggregation, you should observe a linear relationship between concentration and fluorescence intensity at low absorbances.
-
Visual Inspection: Highly concentrated samples that have aggregated may show signs of precipitation or cloudiness.
-
UV-Vis Spectroscopy: Aggregation can sometimes be observed as a change in the shape or position of the absorbance spectrum.
Concentration Effect on Fluorescence:
| Concentration | Absorbance at λ_ex | Fluorescence Intensity | Observation |
| Low | < 0.1 | Linear increase with concentration | Ideal range for quantum yield measurements |
| Medium | 0.1 - 0.5 | Plateauing of intensity | Potential onset of inner filter effects or aggregation |
| High | > 0.5 | Decrease in intensity | Strong indication of aggregation-caused quenching |
Logical Flow for Diagnosing Aggregation:
Question 3: Have you ruled out impurities and contaminants?
Residual reagents, byproducts from synthesis, or contaminants in your solvent can act as fluorescence quenchers.
Troubleshooting Steps:
-
Solvent Purity Check: Run a fluorescence scan of your solvent alone to check for fluorescent impurities.
-
Purification of Fluorophore: Ensure your 5-Fluorobenzo--thiadiazole derivative has been adequately purified, for example, by column chromatography or recrystallization.
-
Common Quenchers: Be aware of common chemical quenchers that could be present.
Common Potential Quenchers:
| Quencher Type | Examples | Potential Source |
| Halide Ions | Cl⁻, Br⁻, I⁻ | Residual salts from synthesis or contaminated solvents.[2] |
| Molecular Oxygen | O₂ | Dissolved in non-degassed solvents.[2][3][4] |
| Heavy Metal Ions | Fe³⁺, Cu²⁺ | Contamination from glassware or reagents.[3] |
| Nitro Compounds | -NO₂ containing molecules | Synthetic byproducts or impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my quantum yield measurement inconsistent?
Inconsistent quantum yield measurements can stem from several sources. Ensure that the absorbance of your sample and standard are within the linear range (typically < 0.1) to avoid inner filter effects. Use a freshly prepared and well-characterized fluorescence standard. Also, ensure that the sample and standard are measured under identical conditions (excitation wavelength, slit widths, temperature, and solvent).
Q2: Can the fluorine atom in 5-Fluorobenzo--thiadiazole directly cause low quantum yield?
The fluorine atom itself is not a quencher. In fact, fluorination is often used to tune the electronic properties of fluorophores, which can sometimes lead to an enhancement of the absorption coefficient.[5] However, the electron-withdrawing nature of fluorine can influence the intramolecular charge transfer (ICT) character of the molecule, which in turn can affect its sensitivity to solvent polarity and non-radiative decay pathways.
Q3: My fluorophore is not fluorescent in water. What can I do?
Many benzothiadiazole derivatives exhibit significant fluorescence quenching in highly polar and protic solvents like water. If your application requires an aqueous environment, consider encapsulating the fluorophore in a hydrophobic environment such as a micelle or liposome, or covalently attaching it to a biomolecule where the local environment is less polar.
Q4: How do I choose a suitable fluorescence standard for my 5-Fluorobenzo--thiadiazole derivative?
Ideally, the fluorescence standard should have a known and stable quantum yield, absorb and emit in a similar spectral region to your sample, and be soluble in the same solvent. This minimizes errors arising from the wavelength-dependent sensitivity of the detector.
Experimental Protocols
Protocol 1: Relative Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield of a 5-Fluorobenzo--thiadiazole derivative relative to a known standard.
Materials:
-
Spectroscopic grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated fluorometer
-
1 cm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, or a commercially available standard in your solvent of choice)
-
Your purified 5-Fluorobenzo--thiadiazole derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your sample and the fluorescence standard in the chosen solvent at a concentration that gives an absorbance of ~1.
-
Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions and the pure solvent (as a blank). Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Use the same excitation and emission slit widths for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Subtract the integrated intensity of the solvent blank from each sample and standard measurement.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. .
-
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:
Φsample = Φstandard * (Gradsample / Gradstandard) * (n²sample / n²standard)
Where:
-
Φ is the quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Workflow for Quantum Yield Determination:
Protocol 2: Aggregation-Caused Quenching (ACQ) Study
This protocol outlines a method to investigate if aggregation is the cause of low quantum yield.
Materials:
-
Your 5-Fluorobenzo--thiadiazole derivative
-
A "good" solvent in which the fluorophore is highly soluble and fluorescent
-
A "poor" solvent in which the fluorophore is sparingly soluble (e.g., water)
Procedure:
-
Prepare a Stock Solution: Dissolve your fluorophore in the "good" solvent at a concentration of approximately 10⁻⁵ M.
-
Measure Initial Fluorescence: Record the fluorescence spectrum of the stock solution.
-
Titration with "Poor" Solvent:
-
Prepare a series of samples with increasing volume fractions of the "poor" solvent (e.g., 0%, 10%, 20%, ..., 90% water in your "good" solvent).
-
For each sample, record the fluorescence emission spectrum under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the percentage of the "poor" solvent.
-
A significant decrease in fluorescence intensity with an increasing fraction of the "poor" solvent is indicative of aggregation-caused quenching.
-
This technical support guide provides a starting point for troubleshooting low quantum yield in your 5-Fluorobenzo--thiadiazole fluorophores. By systematically evaluating the factors outlined above, you can diagnose and address the underlying causes of suboptimal fluorescence in your experiments.
References
Technical Support Center: Overcoming Solubility Issues with 5-Fluorobenzothiadiazole
Welcome to the technical support center for 5-Fluorobenzothiadiazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 5-Fluorobenzothiadiazole in your research.
Frequently Asked Questions (FAQs)
Q1: What is 5-Fluorobenzothiadiazole and what are its general properties?
5-Fluorobenzothiadiazole (CAS No. 17821-75-9) is a heterocyclic compound composed of a benzene ring fused to a thiadiazole ring, with a fluorine atom substituted at the 5th position.[1][2][3] It is typically a solid at room temperature and has a molecular weight of approximately 154.17 g/mol .[1] Due to its chemical structure, it is a relatively non-polar molecule, which can lead to low solubility in aqueous solutions. It is often used as an intermediate in the synthesis of photoelectric materials and has applications in organic electronics such as OLEDs and organic photovoltaics.[1]
Q2: Why is 5-Fluorobenzothiadiazole poorly soluble in aqueous solutions?
The low aqueous solubility of 5-Fluorobenzothiadiazole is primarily due to its hydrophobic nature. The benzothiadiazole core is largely non-polar, and the fluorine substituent further increases its lipophilicity. For a molecule to dissolve in water, it must overcome the strong hydrogen bonding network between water molecules, which requires a significant amount of energy for non-polar compounds.
Q3: What are the common organic solvents that can dissolve 5-Fluorobenzothiadiazole?
-
Chloroform
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
The choice of solvent will depend on the specific requirements of your experiment, such as reaction conditions or biological compatibility. For benzothiadiazole-based small molecules used in organic electronics, solvent systems like a mixture of chloroform and toluene have been explored to influence film morphology.[5]
Q4: What are the general strategies for improving the solubility of poorly soluble compounds like 5-Fluorobenzothiadiazole?
There are several physical and chemical modification strategies to enhance the solubility of poorly soluble drugs and compounds.[6][7][8][9]
-
Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, and co-crystallization), and drug dispersion in carriers (eutectic mixtures, solid dispersions).[9]
-
Chemical Modifications: These approaches involve altering the molecule itself or its immediate environment. Common methods include pH adjustment, use of buffers, salt formation, derivatization, and complexation.[9]
-
Use of Excipients: Employing solubilizing agents such as co-solvents, surfactants, and cyclodextrins can significantly improve solubility.[10]
Troubleshooting Guides
Scenario 1: My 5-Fluorobenzothiadiazole is not dissolving in my desired aqueous buffer for a biological assay.
This is a common issue due to the compound's hydrophobicity. Here is a step-by-step guide to troubleshoot this problem:
Step 1: Initial Assessment & Co-solvent Approach
-
Problem: The compound precipitates out of the aqueous buffer.
-
Solution: The most straightforward approach is to first dissolve the 5-Fluorobenzothiadiazole in a small amount of a water-miscible organic co-solvent before adding it to the aqueous buffer.
-
Recommended Co-solvents: DMSO, DMF, or ethanol are commonly used.
-
Protocol:
-
Weigh the required amount of 5-Fluorobenzothiadiazole.
-
Dissolve it in a minimal volume of the chosen co-solvent (e.g., start with 10-50 µL of DMSO). Ensure it is fully dissolved.
-
Slowly add the resulting solution dropwise to your pre-warmed aqueous buffer while vortexing or stirring vigorously.
-
Observe for any signs of precipitation. If precipitation occurs, you may need to increase the final concentration of the co-solvent or try a different solubilization technique.
-
Step 2: Troubleshooting with a Decision Workflow
If the initial co-solvent approach fails, a more systematic approach is needed. The following workflow can guide your decision-making process.
Caption: Troubleshooting workflow for aqueous solubility.
Scenario 2: I need to prepare a stock solution of 5-Fluorobenzothiadiazole at a high concentration, but it crashes out of solution.
For high-concentration stock solutions, a single co-solvent may not be sufficient. A combination of techniques or a more potent solubilizing system might be necessary.
Option 1: Co-solvent Blends
-
Rationale: A mixture of co-solvents can sometimes provide better solubilizing power than a single solvent.
-
Example Blend: A common blend for challenging compounds is a mixture of DMSO and a non-ionic surfactant like Tween® 80 or Cremophor® EL.
-
Protocol:
-
Dissolve 5-Fluorobenzothiadiazole in DMSO.
-
In a separate tube, prepare your aqueous buffer containing a small percentage (e.g., 0.1-1%) of the surfactant.
-
Slowly add the DMSO stock solution to the surfactant-containing buffer with vigorous mixing.
-
Option 2: Cyclodextrin Complexation
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[10]
-
Common Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Protocol: See the detailed experimental protocol below.
Quantitative Data Summary: Solubility Enhancement Strategies
The following table summarizes various strategies that can be employed to improve the solubility of poorly soluble compounds like 5-Fluorobenzothiadiazole. The effectiveness of each method will be compound-specific and requires experimental validation.
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Co-solvency | Reduces the polarity of the solvent system, decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[11] | Simple, rapid, and effective for many non-polar compounds.[9] | The co-solvent must be compatible with the experimental system (e.g., not toxic to cells). High concentrations can sometimes cause protein precipitation. |
| pH Adjustment | For ionizable compounds, adjusting the pH to favor the charged species increases solubility in aqueous media. | A very effective method for acidic or basic compounds. | 5-Fluorobenzothiadiazole is a neutral compound, so this method is unlikely to be effective. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8] | Effective at low concentrations. A wide variety of surfactants are available. | Can interfere with some biological assays. Potential for cell toxicity at higher concentrations. |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic drug within their central cavity.[10] | Can significantly increase solubility. Often have low toxicity. | Stoichiometry of complexation needs to be determined. Can be a more expensive option. |
| Solid Dispersions | The drug is dispersed in a molecular or amorphous state within a hydrophilic carrier matrix, which enhances the dissolution rate.[6][12] | Can lead to a significant increase in both dissolution rate and apparent solubility. | Requires more complex preparation techniques (e.g., solvent evaporation, melt extrusion). Physical stability of the amorphous form needs to be monitored. |
| Particle Size Reduction | Increasing the surface area of the compound by reducing particle size (micronization or nanosuspension) enhances the dissolution rate.[7][9] | Increases dissolution velocity.[9] | Does not increase the equilibrium solubility.[7] May require specialized equipment. |
Detailed Experimental Protocols
Protocol 1: Preparation of a 5-Fluorobenzothiadiazole Stock Solution using Cyclodextrin Complexation
Objective: To prepare an aqueous stock solution of 5-Fluorobenzothiadiazole using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
5-Fluorobenzothiadiazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare the Cyclodextrin Solution:
-
Weigh an appropriate amount of HP-β-CD. A common starting concentration is a 10-40% (w/v) solution in your desired aqueous buffer.
-
Add the HP-β-CD to the buffer and stir until it is completely dissolved. Gentle warming (to no more than 40°C) can aid dissolution.
-
-
Add 5-Fluorobenzothiadiazole:
-
Weigh the desired amount of 5-Fluorobenzothiadiazole.
-
Slowly add the powdered compound to the stirring HP-β-CD solution.
-
-
Facilitate Complexation:
-
Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation. The container should be sealed to prevent solvent evaporation.
-
Alternatively, sonication can be used to accelerate the process.
-
-
Clarify the Solution:
-
After the incubation period, there may be some undissolved compound. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any insoluble material.
-
Carefully collect the supernatant.
-
-
Sterilize and Store:
-
Filter the supernatant through a 0.22 µm syringe filter for sterilization and to remove any remaining fine particulates.
-
The concentration of 5-Fluorobenzothiadiazole in the final solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C).
-
Protocol 2: Preparation of a Solid Dispersion of 5-Fluorobenzothiadiazole by the Solvent Evaporation Method
Objective: To enhance the dissolution rate and apparent solubility of 5-Fluorobenzothiadiazole by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
5-Fluorobenzothiadiazole
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the compound and the carrier)
-
Rotary evaporator or a vacuum oven
-
Mortar and pestle
Methodology:
-
Dissolution:
-
Determine the desired ratio of 5-Fluorobenzothiadiazole to the carrier (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the 5-Fluorobenzothiadiazole and the hydrophilic carrier in a sufficient volume of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying:
-
Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
-
Pulverization and Storage:
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to protect it from moisture.
-
-
Characterization (Optional but Recommended):
-
The solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug, and by dissolution studies to quantify the improvement in dissolution rate compared to the pure crystalline drug.
-
Signaling Pathways and Experimental Workflows
While 5-Fluorobenzothiadiazole is more of a chemical intermediate, its derivatives are often investigated for their biological activities, such as anticancer effects.[13] The general workflow for evaluating the bioactivity of a newly synthesized or formulated compound is depicted below.
Caption: General workflow for bioactive compound evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-FLUOROBENZO-[2,1,3]-THIADIAZOLE, CasNo.17821-75-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. This compound | 17821-75-9 [chemicalbook.com]
- 4. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 5. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. brieflands.com [brieflands.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 5-Fluorobenzothiadiazole Reactions
Welcome to the Technical Support Center for catalyst selection and optimization in reactions involving 5-Fluorobenzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Below, you will find detailed experimental protocols, quantitative data for catalyst systems, and workflow diagrams to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with 5-Fluorobenzothiadiazole derivatives showing low yields?
A1: 5-Fluorobenzothiadiazole is an electron-deficient heterocyclic system. This electronic nature, combined with the presence of nitrogen atoms, can lead to several challenges in cross-coupling reactions:
-
Catalyst Inhibition: The nitrogen atoms in the benzothiadiazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[1]
-
Difficult Oxidative Addition: In reactions involving C-X (where X is a halide) bond activation, the electron-withdrawing nature of the fluorobenzothiadiazole ring can make the oxidative addition step more challenging, especially for less reactive C-Cl bonds.
-
Substrate Decomposition: The fluorinated benzothiadiazole ring can be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures or strongly basic media).
Q2: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction for a halo-5-Fluorobenzothiadiazole?
A2: For a successful Suzuki-Miyaura coupling, careful optimization of the catalyst, ligand, base, and solvent is crucial.
-
Catalyst and Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically used. For electron-deficient substrates like 5-Fluorobenzothiadiazole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective as they can promote both oxidative addition and reductive elimination.[1]
-
Base: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often employed to dissolve both the organic and inorganic reagents. The ratio of the solvents can influence the reaction's success.
Q3: How can I prevent common side reactions in Buchwald-Hartwig amination of halo-5-Fluorobenzothiadiazole?
A3: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation (replacement of the halide with a hydrogen) and catalyst decomposition. To mitigate these:
-
Use a well-defined precatalyst: This can ensure a more controlled generation of the active Pd(0) species.
-
Select an appropriate ligand: Bulky biarylphosphine ligands are generally preferred as they can stabilize the palladium center and promote the desired C-N bond formation.
-
Optimize the base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. However, for sensitive substrates, a weaker base like Cs₂CO₃ may be beneficial, although it might require higher temperatures.
-
Control the reaction temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Conversion
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium source is fresh and handled under an inert atmosphere. Use a precatalyst for more reliable generation of the active Pd(0) species.[1] |
| Poor Ligand Choice | Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for electron-deficient substrates.[1] |
| Ineffective Base | Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. |
| Solvent Issues | Ensure solvents are anhydrous and properly degassed. Try different solvent systems (e.g., dioxane/water, toluene/water, DMF/water). |
Issue: Significant Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Decomposition of Boronic Acid | Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Minimize the amount of water in the reaction or run under anhydrous conditions if possible.[1] |
| High Catalyst Loading | Reduce the catalyst loading to minimize side reactions, but be mindful that this may also decrease the reaction rate. |
Buchwald-Hartwig Amination
Issue: Low Yield of Aminated Product
| Potential Cause | Recommended Solution |
| Catalyst Inhibition | The nitrogen atoms of the benzothiadiazole ring may be coordinating to the palladium center. Increase the catalyst loading or use a bulkier ligand to shield the metal center.[1] |
| Base Incompatibility | If using a strong base like NaOtBu, it may be causing substrate degradation. Switch to a milder base such as Cs₂CO₃ or K₃PO₄ and increase the reaction temperature if necessary. |
| Amine Reactivity | For less nucleophilic amines, a more reactive catalyst system (e.g., a more electron-rich ligand) or higher reaction temperatures may be required. |
| Solvent Choice | Toluene and 1,4-dioxane are generally good solvents. Ensure they are anhydrous. |
Issue: Hydrodehalogenation is the Major Product
| Potential Cause | Recommended Solution |
| Unstable Catalytic Intermediate | The choice of ligand is crucial. Some ligands are more prone to promoting hydrodehalogenation. Screen different bulky phosphine ligands. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the side reaction. |
| Base-Induced Elimination | A very strong base might be promoting elimination pathways. Consider using a slightly weaker base. |
Direct C-H Arylation
Issue: No or Poor Reactivity
| Potential Cause | Recommended Solution |
| Incorrect Catalyst System | For direct arylation of fluorinated benzothiadiazoles, a common system is Pd(OAc)₂ with a phosphine ligand like di-tert-butyl(methyl)phosphonium tetrafluoroborate. |
| Base is Not Optimal | Pivalate bases (e.g., PivOK) are often effective in these reactions. |
| High Reaction Temperature Required | Direct C-H activation often requires high temperatures (e.g., 120-150 °C). |
| Solvent Choice | Non-polar aprotic solvents like toluene or polar aprotic solvents like DMA are commonly used. The choice can affect reactivity and selectivity.[2] |
Issue: Poor Regioselectivity
| Potential Cause | Recommended Solution |
| Multiple Reactive C-H Bonds | The regioselectivity of C-H activation on the benzothiadiazole ring can be influenced by the electronic and steric environment. The choice of ligand and solvent can sometimes be tuned to favor a specific position. |
| Reaction Conditions | Varying the temperature and reaction time can sometimes influence the regioselectivity. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-5-fluorobenzothiadiazole
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromo-5-fluorobenzothiadiazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 4-Bromo-7-fluorobenzothiadiazole
This is a representative protocol and may need adjustment based on the specific amine used.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add 4-bromo-7-fluorobenzothiadiazole (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
General Protocol for Direct C-H Arylation of 5-Fluorobenzothiadiazole
This protocol is based on conditions reported for similar fluorinated benzothiadiazoles.
-
Reaction Setup: In a sealed tube, combine 5-fluorobenzothiadiazole (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., di-tert-butyl(methyl)phosphonium tetrafluoroborate, 10 mol%), and a base (e.g., potassium pivalate, 2.0 equiv.).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the reaction mixture to 120 °C for 24 hours.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Catalyst System Comparison
Note: The following data is representative of reactions on benzothiadiazole systems and should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromobenzothiadiazole Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75-85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 80-90 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 6 | >90 |
Table 2: Buchwald-Hartwig Amination of Bromobenzothiadiazole Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 70-80 |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 90 | 18 | 85-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | >90 |
Table 3: Direct C-H Arylation of Fluorinated Benzothiadiazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | P(o-tol)₃ (10) | PivOK (2) | Toluene | 120 | 24 | 60-70 |
| Pd(OAc)₂ (5) | P(tBu)₂Me·HBF₄ (10) | PivOK (2) | Toluene | 120 | 24 | 70-80 |
| Pd(OAc)₂ (10) | - | K₂CO₃ (2) | DMA | 150 | 48 | 50-60 |
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to 5-Fluorobenzothiadiazole and Non-Fluorinated Benzothiadiazole for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed, objective comparison of 5-Fluorobenzothiadiazole and its non-fluorinated parent compound, benzothiadiazole. By examining their synthesis, photophysical properties, and biological activities, this document aims to provide the supporting experimental data necessary to inform research and development decisions.
Introduction
Benzothiadiazole is a bicyclic heteroaromatic compound that has garnered significant interest as a versatile building block in the development of a wide range of functional materials and therapeutic agents. Its electron-deficient nature makes it an excellent component in donor-acceptor systems, leading to applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1]
The introduction of a fluorine atom to the benzothiadiazole core, creating 5-Fluorobenzothiadiazole, can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties.[2] This comparative guide delves into the key differences between these two compounds, supported by experimental data and detailed protocols.
Synthesis and Chemical Properties
The synthesis of both benzothiadiazole and its fluorinated analogue typically involves the cyclization of a substituted o-phenylenediamine derivative.
Non-Fluorinated Benzothiadiazole: 2,1,3-Benzothiadiazole is readily prepared with a high yield (at least 85%) from the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine.[3]
5-Fluorobenzothiadiazole: The synthesis of 5-Fluorobenzothiadiazole can be achieved through the intramolecular cyclization of the corresponding thiourea, which is prepared by treating a 4-substituted 3-fluoroaniline with an appropriate isothiocyanate.[4] Another approach involves the reaction of 4-fluoro-1,2-phenylenediamine with thionyl chloride.
Below is a generalized workflow for the synthesis of benzothiadiazole derivatives.
Caption: General synthetic workflow for benzothiadiazole derivatives.
Photophysical and Electrochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom at the 5-position of the benzothiadiazole ring significantly alters its electronic and photophysical properties. Fluorination is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] This tuning of frontier molecular orbitals is critical for optimizing the performance of organic electronic devices.
| Property | Benzothiadiazole | 5-Fluorobenzothiadiazole | Reference |
| Absorption Max (λabs) | ~310 nm (in solution) | Red-shifted compared to non-fluorinated analogue | [5] |
| Emission Max (λem) | Varies with derivative | Generally red-shifted compared to non-fluorinated analogue | [5] |
| HOMO Energy Level | Varies with derivative | Lowered due to fluorine's electron-withdrawing nature | [5] |
| LUMO Energy Level | Varies with derivative | Lowered due to fluorine's electron-withdrawing nature | [5] |
| Fluorescence Quantum Yield (ΦF) | Dependent on derivative and environment | Can be enhanced by fluorination in some cases | [6] |
Note: Specific values can vary depending on the solvent and the specific derivative being studied. The data presented here reflects general trends observed in the literature.
The lowering of the HOMO level upon fluorination can lead to improved air stability and a higher open-circuit voltage in organic solar cells.[5] The red-shift in absorption and emission is attributed to the enhancement of intramolecular charge transfer (ICT) characteristics.[5]
Caption: Effect of fluorination on HOMO/LUMO energy levels.
Biological Activity: A Comparative Overview
Benzothiadiazole derivatives have demonstrated a wide array of biological activities, with significant research focused on their potential as anticancer and antimicrobial agents.[1][2] Fluorination can enhance these activities by increasing the compound's metabolic stability and its ability to interact with biological targets.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of benzothiadiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cancer cell proliferation and survival.[7]
The following table presents a compilation of IC50 values for various fluorinated and non-fluorinated benzothiazole derivatives to illustrate the general trend of their anticancer potential.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 2-Arylbenzothiazoles | MCF-7 (Breast) | 0.57 | [8] |
| Fluorinated 2-Arylbenzothiazoles | MCF-7 (Breast) | 0.4 | [8] |
| Benzothiazole-triazole hybrid | Triple-negative breast cancer | 30.49 | [9] |
| Indole based hydrazine carboxamide scaffold | HT-29 (Colon) | 0.015 | [8] |
Note: The IC50 values are from different studies and should be compared with caution due to variations in experimental conditions.
Caption: Inhibition of the PI3K/Akt pathway by benzothiazole derivatives.
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The introduction of fluorine can enhance this activity.[10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
While direct comparative MIC values for 5-Fluorobenzothiadiazole and non-fluorinated benzothiadiazole are not available in a single study, the following table summarizes the MIC values for various fluorinated and non-fluorinated benzimidazole derivatives (a structurally related class of compounds) to provide insight into the potential effects of fluorination.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole | B. subtilis | 7.81 | [10] |
| 2-(m-fluorophenyl)-benzimidazole with methyl at position 5 | Gram-negative bacteria | 31.25 | [10] |
| Non-fluorinated benzimidazole derivatives | B. subtilis | Generally higher MIC values than fluorinated counterparts | [10] |
Note: Data is for benzimidazole derivatives and is intended to be illustrative of the potential impact of fluorination.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.
Synthesis of 2,1,3-Benzothiadiazole
Materials:
-
o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve o-phenylenediamine in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
A Comparative Analysis of Fluorinated Benzothiadiazoles' Photophysical Properties
The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit used in the design of fluorescent probes and advanced materials.[1][2] Its derivatives are known for high photostability, large Stokes shifts, and solvatochromic properties.[1] Fluorination is a key chemical strategy to modulate the electronic and optical properties of these molecules.[3][4] Introducing fluorine atoms, which are small and highly electronegative, can significantly alter the intramolecular charge transfer (ICT) characteristics, energy levels, and ultimately, the photophysical behavior of BTD derivatives.[5][6] This guide provides a comparative overview of the photophysical properties of various fluorinated benzothiadiazoles, supported by experimental data and protocols.
The Impact of Fluorination
Fluorination is a highly effective method for manipulating the molecular packing, optical bandgap, and molecular energy levels of organic semiconductor materials.[3][5] Introducing fluorine atoms into the benzothiadiazole core generally leads to a stabilization (deepening) of the Highest Occupied Molecular Orbital (HOMO) energy level.[3][5] This effect is attributed to the strong electron-withdrawing nature of fluorine.[6] Consequently, this modification can increase the open-circuit voltage in organic photovoltaic applications.[5] Studies have shown that increasing the number of fluorine atoms can enhance charge mobility and improve the efficiency of charge transfer.[3][5]
From a photophysical perspective, fluorination can lead to shifts in absorption and emission spectra. For instance, the introduction of two fluorine atoms into a BTD-based dye resulted in a blue-shifted UV-vis absorption spectrum compared to its non-fluorinated counterpart.[6] However, the effect is highly dependent on the overall molecular structure, including the choice of donor and π-conjugated units attached to the BTD core.[7][8] By systematically modifying these donor groups on a fluorinated BTD core, researchers have successfully synthesized a series of D–A–D (Donor-Acceptor-Donor) type fluorophores with full-color tunable emissions, spanning from blue to red.[7][8]
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a series of D–A–D type fluorophores (compounds 3a–3m ) based on a central fluorinated benzothiadiazole core, as well as their non-fluorinated analogs (3n-3p ). The data illustrates how varying the terminal donor groups modulates the optical properties. All measurements were conducted in Tetrahydrofuran (THF).
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| 3a | 390 | 445 | 3130 | 0.93 |
| 3b | 400 | 459 | 3220 | 0.81 |
| 3c | 413 | 474 | 3180 | 0.82 |
| 3d | 419 | 487 | 3440 | 0.72 |
| 3e | 425 | 496 | 3470 | 0.79 |
| 3f | 427 | 505 | 3730 | 0.87 |
| 3g | 439 | 520 | 3690 | 0.91 |
| 3h | 443 | 527 | 3740 | 0.88 |
| 3i | 445 | 534 | 3860 | 0.83 |
| 3j | 448 | 563 | 4510 | 0.28 |
| 3k | 458 | 586 | 4680 | 0.20 |
| 3l | 486 | 622 | 4360 | 0.12 |
| 3m | 506 | 647 | 4280 | 0.09 |
| 3n | 410 | 473 | 3250 | 0.78 |
| 3o | 423 | 493 | 3460 | 0.75 |
| 3p | 440 | 528 | 3860 | 0.82 |
| Data sourced from a study on full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores.[7] |
Experimental Protocols
The characterization of fluorinated benzothiadiazoles involves standardized synthesis and spectroscopic methods.
Synthesis
A common and versatile method for synthesizing the core structure of many fluorinated BTDs is the reaction of an appropriate ortho-phenylenediamine derivative with reagents like thionyl chloride (SOCl2).[4] For creating D-A-D type structures, palladium-catalyzed cross-coupling reactions are frequently employed. For example, the synthesis of compounds 3a-3m was achieved via a Sonogashira coupling reaction between a 4,7-dibromo-fluorinated benzothiadiazole intermediate and various terminal alkynes, which serve as the donor units.[7] The resulting products are typically purified using column chromatography and their structures confirmed by NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS).[7]
Photophysical Measurements
1. UV-Vis Absorption and Photoluminescence Spectroscopy:
-
Instrumentation: A UV-vis spectrophotometer is used for absorption measurements, and a fluorescence spectrophotometer is used for emission studies.
-
Sample Preparation: The synthesized compounds are dissolved in a spectroscopic grade solvent (e.g., THF, chloroform, or others of varying polarity) in a standard 1 cm path length quartz cuvette.[1][9] Concentrations are typically in the micromolar range (e.g., 2-6 µM).[10]
-
Measurement:
-
Absorption: The absorption spectrum is recorded to determine the wavelength of maximum absorption (λabs).
-
Emission: The sample is excited at its λabs, and the fluorescence emission spectrum is recorded to determine the wavelength of maximum emission (λem). The difference between the absorption and emission maxima, known as the Stokes shift, is a key parameter.[1]
-
2. Fluorescence Quantum Yield (ΦF) Determination:
-
Methodology: The relative method is most commonly used.[10] This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Procedure:
-
A standard fluorophore (e.g., quinine sulfate, Rhodamine 6G, or fluorescein) is chosen that absorbs and emits in a similar spectral region to the sample.[10]
-
The absorbance of both the sample and standard solutions at the excitation wavelength is measured and kept low (typically < 0.1) to avoid inner filter effects.
-
The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.[10]
-
-
Workflow for Characterization
The general process from molecular design to final characterization and application of fluorinated benzothiadiazoles is outlined below.
Caption: Workflow for Synthesis and Characterization.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 5. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Performance of 5-Fluorobenzothiadiazole in OLEDs: A Comparative Guide to Emitter Technologies
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the emitter layer is the heart of the device, dictating its efficiency, color purity, and operational stability. Researchers and materials scientists are in a constant search for novel organic molecules that can push the boundaries of OLED performance. One such class of materials that has garnered interest is benzothiadiazole derivatives, known for their electron-deficient nature which is beneficial for creating efficient light-emitting materials. This guide provides a comparative analysis of the performance of OLEDs based on 5-Fluorobenzothiadiazole (FBTD) emitters against other established emitter technologies, namely conventional fluorescence, phosphorescence, and Thermally Activated Delayed Fluorescence (TADF).
While specific performance data for 5-Fluorobenzothiadiazole as a primary emitter in published literature is limited, this guide will utilize available data for closely related benzothiadiazole-based fluorescent emitters as a benchmark for comparison. This will provide valuable insights for researchers, scientists, and professionals in drug development and materials science who are exploring new avenues in OLED technology.
Comparative Performance of OLED Emitter Technologies
The performance of an OLED is characterized by several key metrics: External Quantum Efficiency (EQE), which is the ratio of emitted photons to injected electrons; luminance, the brightness of the emitted light; Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light; and operational lifetime, often denoted as LT50 or LT95 (the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively).
The following tables summarize the typical performance characteristics of different classes of OLED emitters.
Table 1: Performance of Benzothiadiazole-Based Fluorescent OLEDs
| Emitter Type | Peak EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Color | Lifetime |
| Triphenylamine/Benzothiadiazole D-A compounds[1] | 5.7 | 74,820 | (0.60, 0.40) | Orange-Red | Not Reported |
| D–π–A–π–D Benzothiadiazole-based emitters[2][3] | 7.0 - 8.1 | Not Reported | Not Reported | Green | Not Reported |
Table 2: Performance of Conventional Fluorescent OLEDs (1st Generation)
| Emitter Type | Peak EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Color | Lifetime (LT50 @ 1000 cd/m²) |
| Blue Fluorescent[4] | ~5 | >10,000 | (0.15, 0.15) | Blue | >10,000 h |
| Green Fluorescent | ~8 | >50,000 | (0.30, 0.65) | Green | >50,000 h |
| Red Fluorescent[1] | ~5 | >20,000 | (0.65, 0.35) | Red | >20,000 h |
Table 3: Performance of Phosphorescent OLEDs (2nd Generation)
| Emitter Type | Peak EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Color | Lifetime (LT50 @ 1000 cd/m²) |
| Blue Phosphorescent[5] | 31.6 | 214,255 | (0.175, 0.446) | Sky Blue | 1,237 h |
| Green Phosphorescent[6] | >20 | >100,000 | (0.30, 0.63) | Green | >40,000 h |
| Red Phosphorescent[6][7] | ~21 | >50,000 | (0.67, 0.33) | Red | >15,000 h |
Table 4: Performance of Thermally Activated Delayed Fluorescence (TADF) OLEDs (3rd Generation)
| Emitter Type | Peak EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Color | Lifetime (LT95 @ 100 cd/m²) |
| Blue TADF[8] | 22.0 | >10,000 | (0.15, 0.10) | Deep Blue | Not Reported |
| Green TADF[9] | 23.0 | >18,000 | (0.35, 0.58) | Green | Not Reported |
| Metal-TADF (Au(III) complex)[10] | 25.0 | >1,000 | Not Reported | Not Reported | 5,280 h |
Experimental Protocols
To ensure a fair comparison between different emitter materials, standardized experimental protocols for device fabrication and characterization are crucial. Below is a general methodology for the fabrication of a multilayer OLED device via vacuum thermal evaporation, a common technique in OLED research.
Substrate Preparation
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in an oven at 120°C for 30 minutes.
-
Immediately before deposition, the ITO surface is treated with oxygen plasma for 5 minutes to improve the work function and enhance hole injection.
Organic Layer and Cathode Deposition
-
The substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10⁻⁶ Torr.
-
A typical multilayer OLED structure is deposited sequentially without breaking the vacuum. The layer structure could be as follows:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile).
-
Hole Transport Layer (HTL): 40 nm of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
-
Emissive Layer (EML): 20 nm of a host material (e.g., CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) doped with the emitter (e.g., 5-Fluorobenzothiadiazole derivative) at a specific concentration (e.g., 5-10 wt%).
-
Electron Transport Layer (ETL): 30 nm of TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)).
-
Electron Injection Layer (EIL): 1 nm of LiF (Lithium Fluoride).
-
-
A metal cathode, typically 100 nm of Aluminum (Al), is then deposited on top of the organic layers through a shadow mask to define the active area of the device.
Device Characterization
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
The electroluminescence (EL) spectra and CIE coordinates are recorded using a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
The operational lifetime of the device is measured by monitoring the luminance decay under a constant DC current density.
Visualizing the OLED Working Principle and Experimental Workflow
To better understand the processes involved in OLED operation and fabrication, the following diagrams are provided.
Caption: Energy level diagram illustrating the charge injection, transport, and recombination processes in a multilayer OLED.
Caption: A typical experimental workflow for the fabrication and characterization of a small molecule OLED.
Discussion and Future Outlook
The comparison of different emitter technologies highlights a clear trade-off between efficiency, stability, and cost.
-
Benzothiadiazole-based fluorescent emitters , as represented by the available data, show promising external quantum efficiencies that can exceed the theoretical limit of 5% for conventional fluorescent materials.[1][2][3] This suggests that they may harness some triplet excitons through mechanisms like hybridized local and charge-transfer (HLCT) states. However, more research is needed to fully understand their operational stability. The introduction of a fluorine atom in 5-Fluorobenzothiadiazole is expected to lower the HOMO and LUMO energy levels of the molecule, which can be beneficial for charge injection and transport balance, and potentially lead to improved device performance and stability.
-
Conventional fluorescent emitters are known for their long operational lifetimes and lower cost, but their efficiency is fundamentally limited as they only utilize singlet excitons (theoretically 25% of all excitons).[11]
-
Phosphorescent emitters , containing heavy metal atoms, can achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[11] This leads to very high external quantum efficiencies. However, they can be more expensive and, particularly for blue emitters, may suffer from shorter lifetimes compared to their fluorescent counterparts.[4]
-
TADF emitters represent a significant breakthrough, offering a metal-free alternative to phosphorescent materials for achieving high internal quantum efficiencies.[12] By enabling the conversion of triplet excitons to singlets through reverse intersystem crossing, TADF OLEDs have demonstrated high EQEs. The development of stable and efficient blue TADF emitters remains an active area of research.
References
- 1. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High efficiency, long lifetime phosphorescent OLEDs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes [frontiersin.org]
- 11. techblick.com [techblick.com]
- 12. oled-info.com [oled-info.com]
A Comparative Guide to 5-Fluorobenzo[c]thiadiazole Derivatives as Fluorescent Sensors
A Comparative Guide to 5-Fluorobenzo[c][1][2][3]thiadiazole Derivatives as Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of 5-Fluorobenzo[c][1][2][3]thiadiazole (F-BTD) derivatives as fluorescent sensors. It offers an objective comparison of their performance against alternative sensing molecules, supported by experimental data and detailed methodologies.
Introduction to Benzothiadiazole-Based Sensors
2,1,3-Benzothiadiazole (BTD) and its derivatives have emerged as a significant class of fluorophores in the development of fluorescent sensors. Their popularity stems from favorable photophysical properties, including high quantum yields and large Stokes shifts, which contribute to enhanced signal-to-noise ratios in sensing applications. These sensors operate through various mechanisms, such as "turn-off" fluorescence quenching, "turn-on" fluorescence enhancement, and ratiometric sensing, allowing for the detection of a wide range of analytes including metal ions and changes in pH.
This guide focuses on the comparative performance of three distinct benzothiadiazole-based sensors:
-
JXUST-3: A metal-organic framework (MOF) designed for the detection of trivalent metal ions (Al³⁺, Cr³⁺, and Fe³⁺).
-
Compound-1: A ratiometric sensor for the detection of Zinc ions (Zn²⁺).
-
NBO: A representative ratiometric probe for pH sensing.
Performance Comparison of Benzothiadiazole Sensors and Alternatives
The following table summarizes the key performance metrics of the featured benzothiadiazole derivatives and compares them with common alternative fluorescent probes for the same analytes.
| Sensor | Analyte(s) | Sensing Mechanism | Detection Limit | Quantum Yield (Φ) | Stokes Shift | Response Time |
| JXUST-3 | Al³⁺, Cr³⁺, Fe³⁺ | Turn-off | Al³⁺: 0.055 µM, Cr³⁺: 0.049 µM, Fe³⁺: 0.056 µM[4] | Not Reported | Not Reported | Not Reported |
| Naphthalimide-based Sensor (K1) | Al³⁺, Cr³⁺, Fe³⁺ | Turn-on | Al³⁺: 0.32 µM, Cr³⁺: 0.81 µM, Fe³⁺: 0.27 µM[5][6] | Not Reported | Large | Rapid[6] |
| Compound-1 | Zn²⁺ | Ratiometric, Turn-on | 0.25 ppm (~3.8 µM)[7] | 0.55 (free), 0.69 (with Zn²⁺)[7][8] | ~145 nm[9] | Not Reported |
| Porphyrin-based Sensor (P1) | Zn²⁺ | Ratiometric | 1.8 µM[2][3] | Not Reported | Not Reported | Fast[2] |
| NBO (Representative) | pH | Ratiometric | Not Applicable | Not Reported | Not Reported | Not Reported |
| Fluorescein | pH | Ratiometric | Not Applicable | ~0.95 (in 0.1 M NaOH)[7] | ~25 nm[7] | Not Reported |
| Porphyrin-based pH Sensor | pH | Ratiometric | Not Applicable | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Logical Relationships
The signaling mechanisms of the benzothiadiazole-based sensors can be visualized to better understand their function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. Below are generalized protocols for key experiments.
General Protocol for Fluorescence Titration
This protocol is used to determine the sensitivity and binding characteristics of a fluorescent sensor.
Materials:
-
Fluorescent sensor stock solution (e.g., in DMSO or appropriate solvent)
-
Analyte stock solution (e.g., metal salt in water or buffer)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
A solution of the fluorescent sensor at a fixed concentration is prepared in a suitable buffer.
-
The initial fluorescence spectrum of the sensor solution is recorded.
-
Aliquots of the analyte stock solution are incrementally added to the sensor solution.
-
After each addition, the solution is thoroughly mixed, allowed to equilibrate, and the fluorescence spectrum is recorded.
-
The changes in fluorescence intensity (at one or two wavelengths for ratiometric sensors) are plotted against the concentration of the added analyte.
-
The detection limit is typically calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).
Synthesis of Benzothiadiazole-Based Sensors
The synthesis of benzothiadiazole derivatives often involves the reaction of an ortho-phenylenediamine with thionyl chloride (SOCl₂). Further functionalization is achieved through standard organic chemistry reactions like Suzuki or Buchwald-Hartwig couplings to introduce specific recognition moieties.
Example: Synthesis of Compound-1 (A Ratiometric Zn²⁺ Sensor)
The synthesis of a sensor like Compound-1 typically involves a multi-step process. First, a 4-phenylphenol is formylated to introduce aldehyde groups. This is followed by a condensation reaction with an appropriate amine-functionalized benzothiazole derivative to yield the final sensor molecule. The crude product is then purified using column chromatography.[8]
In Vitro and In Vivo Imaging
Benzothiadiazole-based sensors are frequently used for imaging in biological systems.
General Protocol for Cell Imaging:
-
Cell Culture: Adherent cells (e.g., HeLa) are cultured on a suitable substrate (e.g., glass-bottom dish).
-
Probe Loading: The cells are incubated with a solution of the fluorescent probe in cell culture medium for a specific duration.
-
Washing: The cells are washed with a buffer (e.g., PBS) to remove the excess probe.
-
Analyte Treatment: The cells are treated with the analyte of interest.
-
Imaging: The cells are imaged using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
Conclusion
5-Fluorobenzo[c][1][2][3]thiadiazole derivatives represent a versatile and powerful class of fluorescent sensors. Their tunable photophysical properties and diverse sensing mechanisms make them suitable for a wide range of applications, from environmental monitoring to biomedical diagnostics. While alternatives exist for the detection of various analytes, BTD-based sensors often offer competitive sensitivity and the advantages of ratiometric detection. The choice of sensor will ultimately depend on the specific requirements of the application, including the desired sensitivity, selectivity, and the complexity of the sample matrix. Further research and development in this area are likely to yield even more sophisticated and efficient BTD-based sensing platforms.
References
- 1. UltraScan Analysis Software [resources.aucsolutions.com]
- 2. A sensitive ratiometric fluorescent sensor for zinc(II) with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near-Infrared Fluorescent Probe with pH- and Viscosity-Switchable Performance for the Detection of Thrombi in Live Animals and Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Spectral Validation of 5-Fluorobenzothiadiazole
For researchers and professionals in drug development and materials science, the 2,1,3-benzothiadiazole scaffold is a privileged structure due to its unique electronic properties and biological activities. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic profiles. This guide provides a comparative analysis of a primary synthetic route to 5-Fluorobenzothiadiazole, contrasts it with modern alternatives, and details the necessary spectral analysis for structural validation.
Experimental Protocols: Synthesis of 5-Fluorobenzothiadiazole
Two major strategies for synthesizing substituted benzothiadiazoles are the de novo construction of the heterocyclic ring from a substituted benzene precursor and the late-stage functionalization of the pre-formed benzothiadiazole core.
Method 1: De Novo Synthesis via Cyclization
This traditional and direct method involves the cyclization of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent. It is particularly effective when the desired precursors are readily available.[1]
Experimental Protocol: Synthesis of 5-Fluorobenzothiadiazole
-
Precursor : 4-Fluoro-1,2-phenylenediamine.
-
Reagent : Thionyl chloride (SOCl₂).
-
Procedure : To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as pyridine, two equivalents of thionyl chloride are added dropwise at 0°C.[1]
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
Upon reaction completion, monitored by Thin Layer Chromatography (TLC), the product is isolated.
-
Work-up typically involves neutralization and extraction, followed by purification via column chromatography to yield 5-Fluorobenzothiadiazole. Byproducts of this reaction include sulfur dioxide and hydrochloric acid.[1]
Method 2: Late-Stage Functionalization (Alternative Approach)
Modern synthetic strategies often favor the functionalization of a pre-existing benzothiadiazole core. Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing the benzothiadiazole ring system.[1] This approach allows for the introduction of substituents at various positions, offering a versatile alternative to de novo synthesis, especially for creating libraries of analogues.[2] For example, palladium-catalyzed cross-coupling reactions using halogenated benzothiadiazoles are commonly employed to introduce a wide range of functional groups.[1]
Validation Workflow: From Synthesis to Analysis
The unequivocal validation of the synthesized compound is critical. A standard workflow involves synthesis, purification, and subsequent characterization using multiple spectroscopic techniques.
Data Presentation: Spectral Analysis for Validation
The identity and purity of the synthesized 5-Fluorobenzothiadiazole must be confirmed by comparing experimental data with expected spectral values.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Spectrum | Expected Chemical Shifts (δ) in ppm (Solvent: CDCl₃) | Rationale |
| ¹H NMR | ~7.5-8.2 (m, 3H) | Aromatic protons in a complex multiplet pattern due to H-H and H-F coupling. |
| ¹³C NMR | ~110-165 | Multiple signals corresponding to the aromatic carbons. The carbon directly attached to fluorine will show a large C-F coupling constant. |
Note: Precise shifts and coupling constants would be determined from the experimental spectrum.
Table 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000-3100 | Stretch |
| Aromatic C=C | 1400-1600 | In-ring stretch |
| C-F | 1000-1400 | Stretch (often strong) |
| C-H "oop" | 675-900 | Out-of-plane bend, characteristic of substitution pattern |
Characteristic absorption peaks for aromatic compounds include C-H stretching above 3000 cm⁻¹ and in-ring C-C stretching from 1400-1600 cm⁻¹.[3]
Table 3: Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information from its fragmentation pattern.
| Analysis Type | Expected m/z Value | Rationale |
| Molecular Ion (M⁺) | ~154.0 | The calculated exact mass for C₆H₃FN₂S. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. |
| Fragmentation | Varies | Common fragmentation patterns for related heterocyclic systems can help confirm the core structure.[4] |
Comparison of Synthetic Routes
The choice of synthetic strategy depends on factors such as starting material availability, desired scale, and the need for analogue synthesis.
Table 4: Objective Comparison of Synthesis Strategies
| Metric | De Novo Synthesis (Cyclization) | Late-Stage Functionalization (e.g., C-H Activation) |
| Generality | Highly reliable for specific targets where precursors are available.[1] | Excellent for generating molecular diversity and libraries from a common intermediate.[2] |
| Atom Economy | Moderate; produces byproducts like SO₂ and HCl.[1] | High, as it avoids the use of pre-installed activating groups.[1] |
| Scalability | Generally straightforward and scalable. | Can be challenging due to catalyst costs and reaction sensitivity, but often feasible. |
| Versatility | Limited by the commercial availability of substituted precursors. | Highly versatile, allowing access to derivatives that are difficult to obtain via classical routes.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of 5-Fluorobenzothiadiazole Derivatives: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the cytotoxic potential of novel compounds is a critical step in identifying promising anticancer agents. This guide provides a comparative analysis of the cytotoxicity of 5-Fluorobenzothiadiazole derivatives and their structurally related analogs, supported by experimental data and detailed methodologies.
The introduction of a fluorine atom into the benzothiadiazole scaffold can significantly enhance a molecule's metabolic stability and cell permeability, making 5-Fluorobenzothiadiazole derivatives a promising class of compounds for anticancer research.[1] While comprehensive comparative data on a wide range of 5-Fluorobenzothiadiazole derivatives is still emerging, this guide leverages available data on closely related fluorinated benzothiazole compounds to provide an illustrative comparison of their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various fluorinated benzothiazole derivatives, quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values indicate greater cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) |
| 1 | 3-hydroxyphenyl-5-fluorobenzothiazole | MCF-7 (Breast) | 0.57[2] |
| 2 | 4-hydroxyphenyl-5-fluorobenzothiazole | MCF-7 (Breast) | 0.4[2] |
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | U87 (Glioblastoma) | < 0.05[3] |
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | HeLa (Cervical) | < 0.05[3] |
| Compound 8 | 3,5-bis-trifluoromethylphenylurea benzothiazole | ACHN (Renal) | 0.542[2] |
| Compound 8 | 3,5-bis-trifluoromethylphenylurea benzothiazole | A-498 (Renal) | 1.02[2] |
| Compound 4g | N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder) | 26.51[4] |
Experimental Protocols
The evaluation of cytotoxicity is primarily conducted using cell-based assays that measure cell viability and proliferation. The most commonly employed method is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Cancer cells are seeded in a 96-well plate at an optimal density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-Fluorobenzothiadiazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Apoptosis Induction
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the modulation of signaling pathways that regulate cell survival and proliferation.
A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human cancer cells by suppressing the PI3K/AKT signaling pathway.[3][5] This pathway is a critical regulator of cell survival, and its inhibition can lead to the activation of downstream apoptotic effectors.
The inhibition of PI3K by the benzothiazole derivative prevents the activation of AKT.[5] Since active AKT normally promotes cell survival and inhibits apoptosis, its inactivation leads to the induction of programmed cell death.[5] This is often characterized by events such as DNA fragmentation and nuclear condensation.[3]
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Theoretical and Experimental Data for 5-Fluorobenzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 5-Fluorobenzothiadiazole stands as a molecule of significant interest. Its unique electronic and structural properties, conferred by the fusion of a benzene ring with a thiadiazole ring and the strategic placement of a fluorine atom, make it a compelling candidate for diverse applications, including in drug development. This guide provides a comparative overview of the theoretical and experimental data available for 5-Fluorobenzothiadiazole and its close analogs, offering insights into its molecular characteristics. Due to the limited availability of a complete experimental dataset for 5-Fluorobenzothiadiazole in publicly accessible literature, this guide also incorporates data from closely related compounds to provide a comprehensive analytical perspective.
Spectroscopic and Electronic Properties: A Comparative Overview
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data
| Parameter | Theoretical Data (Predicted for 5-Fluorobenzothiadiazole) | Experimental Data (Reported for Analogous Compounds) |
| ¹H NMR | Chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the thiadiazole ring. Protons on the benzene ring are expected in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the fluorine and nitrogen atoms. | For 5-Fluoro-2-methyl-benzothiazole, aromatic protons appear in the δ 7.2-7.8 ppm range. |
| ¹³C NMR | The carbon atom attached to the fluorine will show a characteristic large C-F coupling constant. Aromatic carbons are expected in the δ 110-160 ppm range. The carbon in the C=N bond of the thiadiazole ring will be significantly downfield. | For 5-Fluoro-2-methyl-benzothiazole, aromatic carbons are observed between δ 110-155 ppm. |
| FT-IR (cm⁻¹) | C-F stretching: ~1200-1250 cm⁻¹C=N stretching (thiadiazole): ~1600-1650 cm⁻¹Aromatic C=C stretching: ~1450-1600 cm⁻¹Aromatic C-H stretching: ~3000-3100 cm⁻¹ | For benzothiazole derivatives, characteristic peaks for C=N stretching are observed around 1600-1670 cm⁻¹. Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region.[1] |
| UV-Vis (λmax, nm) | Expected to exhibit absorption bands in the UV-A and near-UV regions (around 300-400 nm) due to π-π* and n-π* transitions within the aromatic system. | Polymers containing benzothiadiazole show absorption bands in the 350-600 nm region.[2] For some benzothiazole derivatives, absorption maxima are observed between 340-416 nm.[3] |
Table 2: Comparison of Theoretical and Experimental Electronic Properties
| Parameter | Theoretical Data (Predicted for 5-Fluorobenzothiadiazole) | Experimental Data (Reported for Analogous Compounds) |
| HOMO Energy (eV) | The energy of the Highest Occupied Molecular Orbital (HOMO) is expected to be in the range of -5.0 to -6.0 eV for benzothiadiazole derivatives. The introduction of a fluorine atom may slightly lower this value. | For benzothiadiazole derivatives, HOMO energy levels are reported to be around -5.5 eV.[2] |
| LUMO Energy (eV) | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) for benzothiadiazole derivatives is typically in the range of -3.0 to -4.0 eV. | For benzothiadiazole derivatives, LUMO energy levels are reported to be around -3.7 eV.[4] |
| HOMO-LUMO Gap (eV) | The energy gap is predicted to be in the range of 1.5 to 3.0 eV, indicating its potential as a semiconductor or photosensitizer. | For benzothiadiazole-containing copolymers, the bandgap is around 1.8-2.0 eV.[2] For some benzothiadiazole derivatives, the calculated HOMO-LUMO gap is around 1.94 eV.[5] |
Experimental and Theoretical Protocols
Experimental Characterization
A comprehensive experimental analysis of 5-Fluorobenzothiadiazole would involve the following standard protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum is typically recorded using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.[5] The spectrum is scanned over the range of 4000-400 cm⁻¹.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or dichloromethane) at a known concentration. The absorbance is measured over a wavelength range of approximately 200-800 nm.[8]
-
Caption: Workflow for the experimental characterization of 5-Fluorobenzothiadiazole.
Theoretical Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the molecular and electronic properties of 5-Fluorobenzothiadiazole.
-
Geometry Optimization: The molecular structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate the IR spectrum.
-
Electronic Properties: The energies of the HOMO and LUMO are calculated to determine the electronic band gap and predict the molecule's reactivity and electronic absorption properties.
-
NMR and UV-Vis Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate theoretical NMR chemical shifts. Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum.
Caption: Workflow for the theoretical calculation of 5-Fluorobenzothiadiazole properties.
Potential Signaling Pathway in Drug Development
Benzothiazole derivatives have been extensively investigated for their anticancer properties.[9][10] Several studies have shown that these compounds can exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Given the structural similarities, it is plausible that 5-Fluorobenzothiadiazole could interact with similar cellular targets.
One of the prominent pathways implicated in the action of benzothiazole derivatives is the STAT3 signaling pathway .[11][12] STAT3 is a transcription factor that, when constitutively activated, promotes tumor growth and survival. Inhibition of the STAT3 pathway is a promising strategy for cancer therapy. Additionally, the PI3K/Akt and ERK signaling pathways , which are crucial for cell survival and proliferation, have been identified as targets for benzothiazole derivatives.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Fluorobenzothiadiazole Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 5-fluorobenzothiadiazole analogues and their structurally related counterparts, with a focus on their anticancer activity. Due to the limited specific data on 5-fluorobenzothiadiazole derivatives, this guide draws comparisons from the more extensively studied fluorinated benzothiazole analogues to elucidate key SAR principles.
The introduction of a fluorine atom into a heterocyclic scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential. Benzothiazole and its bioisostere, benzothiadiazole, are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer effects.
Comparative Analysis of Anticancer Activity
The anticancer activity of fluorinated benzothiazole analogues is highly dependent on the position and nature of substituents on the benzothiazole ring. The following table summarizes the in vitro anticancer activity of various substituted benzothiazole derivatives against different cancer cell lines, providing a basis for SAR comparison.
| Compound ID | Structure | Target/Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 5F 203 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7, MDA-MB-435 | Potent antiproliferative activity (quantitative data not specified) | [1] |
| Compound 7b | 2-(5-(benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazole derivative | MCF-7, A549 | 0.018 ± 0.0039, 0.011 ± 0.0019 | [2] |
| Compound 4a | 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid | HCT-116, HEPG-2, MCF-7 | 5.61, 7.92, 3.84 | |
| Compound 4f | Benzothiazole bearing 1,3,4-thiadiazole | BRAF, VEGFR-2 | 0.194, 0.071 | |
| Compound 4i | 5-(4-chlorophenyl)-1,3,4-thiadiazole-benzyl piperidine hybrid | MCF-7, HepG2 | 2.32, 6.51 | [3] |
| Compound 4e | 5-(4-chlorophenyl)-1,3,4-thiadiazole-substituted piperazine hybrid | MCF-7, HepG2 | 5.36, 3.13 | [3] |
Key Structure-Activity Relationship Insights
Based on the available data for fluorinated benzothiazole analogues, several key SAR observations can be made:
-
Role of the Fluorine Atom : The incorporation of a fluorine atom, a potent electron-withdrawing group, can enhance biological activity. This is often attributed to improved metabolic stability and increased binding affinity to target proteins.[1]
-
Substitution at the 2-position : The 2-position of the benzothiazole ring is a frequent site for modification. The introduction of bulky aromatic or heterocyclic moieties at this position can significantly influence anticancer potency.[4]
-
Substitution at the 5- and 6-positions : The position of halogen substituents on the benzo ring significantly influences anticancer potency. While data on 5-substituted benzothiazoles is less common, substitution at the 6-position has been shown to be favorable for activity.[1][4] The presence of an amino group at the 5-position introduces a key functional group for potential hydrogen bonding and further derivatization.[4]
Signaling Pathways and Mechanisms of Action
Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and VEGFR-2 signaling pathways are frequently implicated.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 5-Fluorobenzothiadiazole analogues.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Caption: Proposed mechanism of VEGFR-2 signaling inhibition by 5-Fluorobenzothiadiazole analogues.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
Workflow for MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well flat-bottomed plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-fluorobenzothiadiazole analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Assay Components: The assay is typically performed in a 96- or 384-well plate and includes recombinant VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the test compounds for a specific period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Reaction Incubation: The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC₅₀ value is then determined from the dose-response curve.
References
A Comparative Study of Benzothiadiazole Isomers in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The strategic design of organic semiconductor materials is a cornerstone of advancing organic electronics. Among the vast array of molecular building blocks, benzothiadiazole (BT) has emerged as a prominent electron-accepting unit, integral to the development of high-performance organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The isomeric form of the benzothiadiazole core significantly influences the optoelectronic and charge transport properties of the resulting materials. This guide provides a comparative analysis of two key benzothiadiazole isomers: the conventional 2,1,3-benzothiadiazole (BT) and the emerging 1,2,3-benzothiadiazole (iBT). This comparison is supported by experimental data to inform the rational design of next-generation organic electronic materials.
Comparative Performance Data
The isomeric structure of benzothiadiazole directly impacts key performance metrics of organic electronic devices. The following tables summarize the quantitative data for representative materials based on 2,1,3-benzothiadiazole and 1,2,3-benzothiadiazole.
Table 1: Performance of Benzothiadiazole Isomer-Based Polymers in Organic Solar Cells (OSCs)
| Polymer | Isomer Type | HOMO (eV) | LUMO (eV) | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) |
| PBT-based | 2,1,3-BT | - | - | 12.9 | - | - | - |
| PiBT-based | 1,2,3-iBT | - | - | 19.0 | 0.87 | 28.2 | 77.3 |
| BDT-TT-BT | 2,1,3-BT | -5.26 | -3.42 | 3.22 | - | - | - |
| BDT-BT-TT | 2,1,3-BT | -5.18 | -3.41 | 3.71 | - | - | - |
Note: Data for PBT and PiBT based polymers are from a comparative study where iBT demonstrated significantly higher power conversion efficiency (PCE).[1][2] BDT-TT-BT and BDT-BT-TT are structural isomers where the placement of the bithiophene unit influences the HOMO level and PCE.[3]
Table 2: Performance of Benzothiadiazole Isomer-Based Materials in Organic Field-Effect Transistors (OFETs)
| Material | Isomer/Derivative | Hole Mobility (μh) (cm2V-1s-1) | Electron Mobility (μe) (cm2V-1s-1) | On/Off Ratio |
| PCDTT-DFBT | 2,1,3-BT (Fluorinated) | 0.38 | 0.17 | - |
| PCDTT-DCNBT | 2,1,3-BT (Dicyanated) | - | 0.031 | 5 x 102 |
| PCDTT-FCNBT | 2,1,3-BT (Fluoro-cyanated) | - | 0.4 | 104 |
| PBT6 | 2,1,3-BT | up to 0.75 | - | 106–107 |
| NDI-BTT-NDI | 2,1,3-BT | - | 0.0288 | - |
| NDI-TBZT-NDI | Thiazolobenzotriazole | 0.00134 | 0.151 | - |
Note: The performance of OFETs is highly dependent on the specific derivative of the benzothiadiazole core. Fluorination and cyanation are common strategies to tune the charge transport properties.[4] PBT6 demonstrates high hole mobility.[5] A comparison between a benzothiadiazole (NDI-BTT-NDI) and a thiazolobenzotriazole-based material (NDI-TBZT-NDI) highlights the impact of the acceptor unit on charge mobility.
Structure-Performance Relationship
The isomerization of benzothiadiazole from the 2,1,3- (BT) to the 1,2,3- (iBT) configuration has a profound impact on the material's properties and device performance. Systemic studies have shown that the use of iBT can lead to several advantages.[1][2]
-
Enhanced Light Absorption: The iBT isomer can increase the extinction coefficient of the polymer, leading to improved photon harvesting.[1]
-
Favorable Energy Levels: Isomerization to iBT can downshift the highest occupied molecular orbital (HOMO) energy levels, which can lead to a higher open-circuit voltage (Voc) in organic solar cells.[1]
-
Improved Molecular Packing: The iBT structure can promote a more coplanar polymer backbone, which facilitates better intermolecular packing and, consequently, more efficient charge transport.[1]
-
Better Blend Morphology: In bulk heterojunction solar cells, polymers based on iBT have shown good thermodynamic miscibility with fullerene or non-fullerene acceptors, leading to a more favorable nanoscale morphology for efficient charge separation and transport.[1]
The following diagram illustrates the logical relationship between the isomeric structure of benzothiadiazole and its impact on the performance of organic electronic devices.
Caption: Isomer structure dictates molecular properties and device performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of benzothiadiazole-based materials and the fabrication of high-performance organic electronic devices.
Synthesis of Benzothiadiazole-Based Polymers via Stille Coupling
The Stille cross-coupling reaction is a widely used method for synthesizing conjugated polymers.
Materials:
-
Dibromo-benzothiadiazole monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)
-
Ligand (e.g., P(o-tol)3)
-
Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the dibromo-benzothiadiazole monomer and the distannyl co-monomer in the chosen solvent.
-
Add the palladium catalyst and ligand to the reaction mixture.
-
Degas the solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to track the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally the desired solvent like chloroform or chlorobenzene to collect the polymer).
-
Dry the purified polymer under vacuum.
Synthesis of Benzothiadiazole Derivatives via Suzuki Coupling
The Suzuki-Miyaura coupling is another powerful C-C bond formation reaction used for synthesizing benzothiadiazole derivatives.
Materials:
-
Bromo-benzothiadiazole derivative (e.g., 4-bromo-2,1,3-benzothiadiazole)
-
Boronic acid or boronic ester co-monomer
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent mixture (e.g., toluene/water or dioxane/water)
Procedure:
-
To a reaction vessel, add the bromo-benzothiadiazole derivative, the boronic acid or ester, the base, and the palladium catalyst and ligand.
-
Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Fabrication of Organic Field-Effect Transistors (OFETs)
Device Architecture: Bottom-gate, top-contact (BGTC) is a common architecture.
Procedure:
-
Substrate Cleaning: Clean heavily n-doped Si wafers with a thermally grown SiO2 layer (acting as the gate dielectric) by sonicating in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Dissolve the benzothiadiazole-based material in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposit a thin film onto the treated substrate using spin-coating or drop-casting.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Thermally evaporate source and drain electrodes (e.g., gold) through a shadow mask onto the semiconductor layer.
-
Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Fabrication of Organic Solar Cells (OSCs)
Device Architecture: Conventional or inverted bulk heterojunction (BHJ) structures are typically used.
Procedure:
-
Substrate Preparation: Clean patterned indium tin oxide (ITO)-coated glass substrates by sonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Active Layer Deposition: Prepare a blend solution of the benzothiadiazole-based donor material and an acceptor material (e.g., PC71BM or a non-fullerene acceptor) in a suitable solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane). Spin-coat the active layer blend onto the HTL and anneal.
-
Electron Transport Layer (ETL) and Cathode Deposition (for conventional architecture): Deposit an ETL (e.g., Ca, LiF) followed by a metal cathode (e.g., Al) by thermal evaporation under high vacuum.
-
Device Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm2) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Characterization by Cyclic Voltammetry (CV)
CV is used to determine the HOMO and LUMO energy levels of the materials.
Experimental Setup:
-
A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile or dichloromethane).
-
A potentiostat.
Procedure:
-
Dissolve a small amount of the benzothiadiazole material in the electrolyte solution.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform the CV measurement by scanning the potential to measure the oxidation and reduction potentials of the material.
-
Calibrate the potential against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.
-
Calculate the HOMO and LUMO energy levels from the onset potentials of the first oxidation (Eox) and reduction (Ered) peaks using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc+) + 5.1]
-
LUMO (eV) = -[Ered (vs Fc/Fc+) + 5.1] (Note: The value of 5.1 eV is the absolute energy level of the Fc/Fc+ redox couple below the vacuum level and may vary slightly in the literature.)
-
Conclusion
The choice of the benzothiadiazole isomer is a critical design parameter that significantly influences the performance of organic electronic devices. The 1,2,3-benzothiadiazole (iBT) isomer has demonstrated considerable promise, leading to materials with enhanced light absorption, favorable energy levels, and improved charge transport characteristics, ultimately resulting in higher device efficiencies. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for researchers in the field, enabling the informed design and synthesis of novel benzothiadiazole-based materials for next-generation organic electronics.
References
- 1. Anthradithiophene-benzothiadiazole-based small molecule donors for organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02036C [pubs.rsc.org]
A Comparative Guide to Purity Assessment of 5-Fluorobenzothiadiazole: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. For 5-Fluorobenzothiadiazole, a key intermediate in various pharmacologically active molecules, ensuring high purity is paramount. This guide provides a comparative analysis of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data based on typical results for this class of compounds, detailed methodologies, and visual workflows to assist researchers in selecting the optimal technique for their needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, renowned for its high resolution, sensitivity, and quantitative accuracy. A typical purity analysis of 5-Fluorobenzothiadiazole is performed using a reversed-phase method with UV detection.
Strengths of HPLC:
-
High Sensitivity: Capable of detecting and quantifying impurities at very low levels.
-
Excellent Resolution: Can separate structurally similar impurities from the main compound.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities when reference standards are available.
-
Robust and Validated Methods: HPLC methods are well-established and can be readily validated according to regulatory guidelines.
Limitations of HPLC:
-
Requires Reference Standards: Accurate identification and quantification of impurities typically require corresponding reference standards.
-
Limited Structural Information: While HPLC can separate compounds, it provides limited information about the chemical structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the structural characterization of molecules. Quantitative NMR (qNMR) has also emerged as a powerful primary method for purity assessment, offering the advantage of not always requiring a specific reference standard for the analyte itself.
Strengths of NMR:
-
Structural Information: Provides detailed structural information, enabling the identification of unknown impurities.
-
Absolute Quantification (qNMR): Can determine the absolute purity of a substance using a certified internal standard, without the need for a reference standard of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
Universal Detection: Most organic compounds are NMR-active, making it a broadly applicable technique.
Limitations of NMR:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it challenging to detect trace-level impurities.
-
Complex Spectra: Complex mixtures can lead to overlapping signals, complicating data interpretation and quantification.
-
Requires Specialized Expertise: Both data acquisition and interpretation require a higher level of expertise compared to routine HPLC analysis.
Data Presentation: A Comparative Overview
The following tables summarize typical quantitative data that can be obtained from HPLC and qNMR for the purity assessment of a high-purity batch of 5-Fluorobenzothiadiazole.
Table 1: Representative HPLC Purity Analysis of 5-Fluorobenzothiadiazole
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.08 | Unknown Impurity 1 |
| 2 | 4.2 | 0.12 | Starting Material |
| 3 | 5.8 | 99.75 | 5-Fluorobenzothiadiazole |
| 4 | 7.1 | 0.05 | Unknown Impurity 2 |
Note: This data is illustrative and based on typical performance for high-purity pharmaceutical intermediates.
Table 2: Representative qNMR Purity Assessment of 5-Fluorobenzothiadiazole
| Parameter | Value |
| Analyte: 5-Fluorobenzothiadiazole | |
| Weight (mg) | 10.25 |
| Molecular Weight ( g/mol ) | 154.17 |
| Selected Signal (ppm) | Aromatic region singlet |
| Number of Protons (Nanalyte) | 1 |
| Integral (Ianalyte) | 1.00 |
| Internal Standard: Maleic Acid | |
| Weight (mg) | 5.10 |
| Molecular Weight ( g/mol ) | 116.07 |
| Purity of Standard (Pstd) | 99.9% |
| Selected Signal (ppm) | Olefinic singlet |
| Number of Protons (Nstd) | 2 |
| Integral (Istd) | 0.98 |
| Calculated Purity (Panalyte) | 99.8% |
Note: The calculated purity is derived from the formula: Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Weightstd / Weightanalyte) * (MWanalyte / MWstd) * Pstd. This data is for illustrative purposes.
Experimental Protocols
HPLC Method for Purity of 5-Fluorobenzothiadiazole
A reversed-phase HPLC method with UV detection is a standard approach for the purity analysis of 5-Fluorobenzothiadiazole.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 5-Fluorobenzothiadiazole reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), followed by the standard solution six times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by area normalization, assuming the response factor of the impurities is the same as the main component.
Quantitative NMR (qNMR) Protocol for Purity of 5-Fluorobenzothiadiazole
This protocol describes the determination of the absolute purity of 5-Fluorobenzothiadiazole using an internal standard.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Materials:
-
Analyte: 5-Fluorobenzothiadiazole
-
Internal Standard: Maleic acid (or another suitable standard with known purity and non-overlapping signals)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Fluorobenzothiadiazole and 5 mg of the internal standard (maleic acid) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: Cover all signals of interest.
5. Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the formula provided in the note for Table 2.
Mandatory Visualization
Caption: Workflow for purity assessment of 5-Fluorobenzothiadiazole using HPLC and qNMR.
Caption: Logical relationship for selecting an analytical technique for purity determination.
Conclusion
Both HPLC and NMR are powerful and complementary techniques for assessing the purity of 5-Fluorobenzothiadiazole.
-
HPLC is the method of choice for routine quality control, offering high sensitivity and precision for quantifying known impurities against their reference standards.
-
qNMR is an excellent orthogonal method for absolute purity determination without the need for an analyte-specific reference standard and is unparalleled in its ability to identify unknown impurities.
For comprehensive characterization and purity assessment, especially during process development and for regulatory submissions, a combination of both techniques is recommended. This dual approach provides a high degree of confidence in the purity value and a thorough understanding of the impurity profile.
Safety Operating Guide
Proper Disposal of 5-Fluorobenzo--thiadiazole: A Guide for Laboratory Professionals
Proper Disposal of 5-Fluorobenzo-[1][2][3]-thiadiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Fluorobenzo-[1][2][3]-thiadiazole (CAS No. 17821-75-9), a compound commonly used in the development of photoelectric materials. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. The primary disposal route for 5-Fluorobenzo-[1][2][3]-thiadiazole and its associated waste is through a licensed hazardous waste disposal service.[2] On-site chemical neutralization or decomposition is not recommended due to the lack of validated protocols and the potential for hazardous reactions.
Key Safety and Disposal Information
The following table summarizes the critical data for 5-Fluorobenzo-[1][2][3]-thiadiazole, compiled from safety data sheets.
| Parameter | Information | Source |
| Chemical Name | 5-Fluorobenzo-[1][2][3]-thiadiazole | [2] |
| CAS Number | 17821-75-9 | [2] |
| Molecular Formula | C6H3FN2S | [1] |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [2] |
| Primary Disposal Route | Incineration or other treatment at an approved hazardous waste disposal facility. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
Experimental Protocol: Waste Handling and Segregation for Disposal
This protocol details the necessary steps for the safe segregation and preparation of 5-Fluorobenzo-[1][2][3]-thiadiazole waste streams for collection by a certified hazardous waste management provider.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling 5-Fluorobenzo-[1][2][3]-thiadiazole and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
2. Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any contaminated sharps, such as needles or broken glassware, in a designated sharps container.
-
3. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-Fluorobenzo-[1][2][3]-thiadiazole," and associated hazard symbols.
-
Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.
4. Final Disposal:
Personal protective equipment for handling 5-Fluorobenzo-[2,1,3]-thiadiazole
Essential Safety and Handling Guide for 5-Fluorobenzo-[1][2][3]-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 5-Fluorobenzo-[1][2][3]-thiadiazole (CAS No. 17821-75-9). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk. This compound is intended for research and development use only.
Hazard Identification and Classification
5-Fluorobenzo-[1][2][3]-thiadiazole is classified as a hazardous substance. Key hazard statements include:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this chemical is Warning .[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for integrity before use. |
| Eye/Face Protection | Use chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU). |
| Skin and Body Protection | Wear a lab coat or chemical-resistant coveralls to protect skin and personal clothing. Closed-toe shoes are mandatory. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be necessary. If dust or aerosols are generated or when working in poorly ventilated spaces, use a NIOSH-approved respirator. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
All work with 5-Fluorobenzo-[1][2][3]-thiadiazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Procedural Steps:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this chemical.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to control dust and vapor.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes. Do not inhale dust or vapors.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is 2-8°C.
Disposal Plan
All waste containing 5-Fluorobenzo-[1][2][3]-thiadiazole must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
-
Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste.
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash. Arrange for disposal through a licensed hazardous waste management company.[2]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
